3-Bromo-2-chlorophenylacetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIASDIYIMXQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorophenylacetic acid, with the CAS number 1261438-67-8, is a halogenated phenylacetic acid derivative. Phenylacetic acids and their derivatives are significant scaffolds in medicinal chemistry and organic synthesis. The unique substitution pattern of a bromine and a chlorine atom on the phenyl ring, combined with the carboxylic acid moiety, makes this compound a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomers, such as α-Bromo-2-chlorophenylacetic acid, as their properties can differ significantly.
| Property | Value | Reference |
| CAS Number | 1261438-67-8 | |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| IUPAC Name | 2-(3-Bromo-2-chlorophenyl)acetic acid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, Desiccated |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of spectra for this specific compound is not publicly available, typical spectral characteristics for related substituted phenylacetic acids can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 1,2,3-trisubstituted phenyl ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretching band (around 1700 cm⁻¹), and absorption bands corresponding to the C-Br and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the side chain.
Synthesis and Reactivity
Substituted phenylacetic acids are valuable intermediates in organic synthesis. The reactivity of this compound is primarily centered around the carboxylic acid group and the potential for substitution reactions on the aromatic ring or the benzylic position under specific conditions.
Potential Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for related aryl acetic acids, which could be adapted for the synthesis of this compound.[1]
References
"3-Bromo-2-chlorophenylacetic acid" CAS number 1261438-67-8
Starting Research Phase
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An In-depth Technical Guide to 3-Bromo-2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthesis of 3-Bromo-2-chlorophenylacetic acid (CAS No. 1261438-67-8). Due to the limited availability of direct experimental data for this specific isomer, this document presents a putative synthesis pathway with detailed experimental protocols derived from established methodologies for analogous compounds. Furthermore, predicted spectroscopic data are provided to aid in the characterization of this molecule. A discussion on the potential biological activities of halogenated phenylacetic acids is also included to guide future research and development efforts.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with bromine, chlorine, and a carboxymethyl group, makes it a potential building block in medicinal chemistry and materials science. Halogenated organic compounds often exhibit unique biological activities, and the phenylacetic acid scaffold is a known pharmacophore. This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with or considering the use of this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted at the 2-position with a chlorine atom, at the 3-position with a bromine atom, and at the 1-position with a carboxymethyl group (-CH₂COOH).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1261438-67-8 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| SMILES | O=C(O)CC1=CC=CC(Br)=C1Cl | [1] |
| MDL Number | MFCD18390581 | [1] |
Proposed Synthesis Pathway
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-chlorobenzaldehyde
This step can be achieved through a two-step process starting from 2-chlorotoluene: bromination of the aromatic ring followed by oxidation of the methyl group.
-
Protocol 1.1: Bromination of 2-chlorotoluene
-
To a solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature while stirring. The reaction is exothermic and should be cooled if necessary.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product, 3-bromo-2-chlorotoluene, by distillation under reduced pressure.
-
-
Protocol 1.2: Oxidation of 3-Bromo-2-chlorotoluene to 3-Bromo-2-chlorobenzaldehyde
-
The benzylic oxidation of 3-bromo-2-chlorotoluene can be performed. One common method is radical bromination followed by hydrolysis.
-
Dissolve 3-bromo-2-chlorotoluene in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).
-
Reflux the mixture with irradiation from a sunlamp or a UV lamp until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide, and evaporate the solvent.
-
The resulting crude 3-bromo-2-chloro-α-bromotoluene is then hydrolyzed to the aldehyde. This can be achieved by heating with water and a mild base like calcium carbonate to neutralize the HBr formed.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify the 3-bromo-2-chlorobenzaldehyde by column chromatography or distillation.[2]
-
Step 2: Oxidation of 3-Bromo-2-chlorobenzaldehyde to this compound
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.[3][4]
-
Protocol 2.1: Oxidation using Potassium Permanganate (KMnO₄)
-
Dissolve 3-bromo-2-chlorobenzaldehyde in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate in water to the stirred solution at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter the manganese dioxide precipitate and wash it with hot water.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
-
-
Protocol 2.2: Oxidation using Pyridinium Chlorochromate (PCC)
-
Dissolve 3-bromo-2-chlorobenzaldehyde in a suitable solvent like acetonitrile.
-
Add a catalytic amount of pyridinium chlorochromate (PCC) (e.g., 2 mol%).
-
Add periodic acid (H₅IO₆) as the co-oxidant.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and work up by extracting the product into an organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent to obtain the crude product. Purify by recrystallization.
-
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds such as 3-chlorophenylacetic acid and 3-bromophenylacetic acid.[5][6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (3H): Multiplets in the range of δ 7.0-7.6 ppm. The substitution pattern will lead to a complex splitting pattern. - Methylene protons (-CH₂-): A singlet around δ 3.6-3.8 ppm. - Carboxylic acid proton (-COOH): A broad singlet at δ > 10 ppm. |
| ¹³C NMR | - Carbonyl carbon (-C=O): A signal around δ 175-180 ppm. - Aromatic carbons (6C): Signals in the range of δ 125-140 ppm. The carbons attached to the halogens will be deshielded. - Methylene carbon (-CH₂-): A signal around δ 40-45 ppm. |
| IR (Infrared) Spectroscopy | - O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹. - C-O stretch: A band around 1210-1320 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-Cl and C-Br stretches: In the fingerprint region below 1000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine and one chlorine atom. - Fragments corresponding to the loss of -COOH, -CH₂COOH, Br, and Cl. |
Potential Biological Activities
While no specific biological activities have been reported for this compound, the broader class of halogenated aromatic compounds and phenylacetic acids are known to possess a range of biological effects.[7][8][9]
The presence of halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can affect its biological activity. Research on various halogenated compounds has demonstrated activities including:
-
Antimicrobial and Antifungal Activity: Halogenation can enhance the antimicrobial and antifungal properties of organic molecules.[7][9]
-
Anti-inflammatory Activity: Some phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).
-
Enzyme Inhibition: The specific substitution pattern may allow for targeted inhibition of certain enzymes.
-
Antitumor Activity: Many halogenated compounds have been investigated for their potential as anticancer agents.[8]
Further research is required to determine the specific biological profile of this compound.
Conclusion
This compound is a chemical compound with potential for applications in various fields of chemical and pharmaceutical research. This technical guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, properties, and a plausible synthetic route. The detailed experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers aiming to synthesize and characterize this molecule. The exploration of potential biological activities based on its structural class opens avenues for future investigations into its therapeutic potential. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.
References
- 1. appchemical.com [appchemical.com]
- 2. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromophenylacetic acid [webbook.nist.gov]
- 7. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Analysis of 3-Bromo-2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the standard spectroscopic methodologies for the characterization of 3-Bromo-2-chlorophenylacetic acid. While experimental or predicted spectral data for this specific compound is not publicly available at the time of this publication, this document details the generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for its analysis. These methodologies are fundamental for the structural elucidation and purity assessment of small organic molecules in research and drug development. A logical workflow for spectroscopic analysis is also presented.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structural characterization is crucial for its application in scientific research and as a potential intermediate in drug development. Spectroscopic techniques such as NMR, FT-IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of such compounds. This guide outlines the standard operating procedures for acquiring high-quality spectroscopic data for solid organic compounds like this compound.
Spectroscopic Data
As of the date of this publication, a search of publicly available chemical databases and scientific literature did not yield experimental or reliably predicted spectroscopic data (NMR, IR, MS) for this compound (CAS No. 1261438-67-8). Researchers synthesizing or acquiring this compound will need to perform the analyses as described in the following sections to obtain this crucial data.
Experimental Protocols
The following sections detail the generalized experimental procedures for the spectroscopic analysis of a solid organic acid compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
3.1.1. ¹H NMR (Proton NMR) Spectroscopy
-
Objective: To identify the number of chemically distinct protons, their chemical environment, and their proximity to other protons.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1] The choice of solvent should be based on the sample's solubility and should not have signals that overlap with expected sample signals.
-
To ensure complete dissolution, the vial may be gently warmed or vortexed.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely and label it appropriately.
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance signals.
-
A standard one-pulse ¹H NMR experiment is performed at a controlled temperature (typically 25 °C).
-
The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the frequency-domain NMR spectrum.
-
3.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy
-
Objective: To determine the number of chemically distinct carbon atoms and their chemical environments.
-
Sample Preparation:
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a more concentrated sample is required. Typically, 50-100 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent.[1]
-
The sample preparation follows the same procedure as for ¹H NMR.
-
-
Instrumentation and Data Acquisition:
-
The experiment is run on the same NMR spectrometer.
-
A standard ¹³C NMR experiment, often with proton decoupling (to simplify the spectrum to single lines for each carbon), is performed.
-
A larger number of scans is typically required to achieve a good signal-to-noise ratio compared to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Objective: To identify characteristic vibrational frequencies corresponding to specific functional groups (e.g., C=O, O-H, C-Cl, C-Br, aromatic C=C).
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (commonly diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[2]
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[2]
-
Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[2]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]
-
-
Instrumentation and Data Acquisition:
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The y-axis is typically presented in percent transmittance (%T) or absorbance.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and elucidating the structure.
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.
-
The sample is vaporized by heating in a vacuum.[3]
-
In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).[3]
-
The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.[3]
-
-
Mass Analysis and Detection:
-
The positively charged ions (molecular ion and fragments) are accelerated by an electric field.
-
The ions are then passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The presence of bromine and chlorine isotopes will lead to characteristic isotopic patterns in the spectrum.[1]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.
References
"3-Bromo-2-chlorophenylacetic acid" physical properties
An In-depth Technical Guide on the Physical Properties of 3-Bromo-2-chlorophenylacetic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of this compound. Due to the specificity of this particular isomer, publicly available experimental data is limited. However, this guide furnishes the foundational information available, supplemented with comprehensive, standard experimental protocols for the determination of key physical characteristics of solid organic acids.
Core Compound Information
IUPAC Name: (3-bromo-2-chlorophenyl)acetic acid[1]
CAS Number: 1261438-67-8[1][2]
Structure:
Quantitative Physical Properties
The following table summarizes the available quantitative data for this compound. It is important to note the scarcity of experimentally determined values for this specific isomer in publicly accessible literature.
| Physical Property | Value |
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
| Appearance | Data not available |
| Purity | 95% (as per one commercial supplier)[1] |
| Storage Conditions | 2-8°C, Desiccated |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for determining the key physical properties of solid organic acids like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This physical property is a crucial indicator of purity.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a small, tightly packed column of 2-3 mm in height is obtained.
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.
-
Measurement:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (typically 0.5-2°C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
-
Visual observation is used to determine if the solid has dissolved completely.
-
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Slightly Soluble: If a portion of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Semi-Quantitative Analysis: For soluble compounds, further solvent can be added in measured increments until saturation is reached, or conversely, more solute can be added to a known volume of solvent until no more dissolves. This allows for an estimation of solubility in terms of mg/mL.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol if the acid is not sufficiently water-soluble.
-
Titration Setup: A pH meter with a calibrated electrode is immersed in the acidic solution. The solution is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration Procedure:
-
The initial pH of the acid solution is recorded.
-
The basic titrant is added in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
This process is continued until the pH of the solution plateaus in the basic region, well past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).
-
The equivalence point is the point of steepest inflection on the curve.
-
The half-equivalence point (where half of the acid has been neutralized) is located on the x-axis at half the volume of the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
Visualizations
Experimental Workflow: Melting Point Determination
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using the capillary method.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3-Bromo-2-chlorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility information and furnishes a general, adaptable experimental protocol for its determination.
Physicochemical Properties
This compound (CAS No. 1261438-67-8) is a halogenated phenylacetic acid derivative.[1][2][3][4] Its structure plays a significant role in its solubility characteristics. The presence of both a polar carboxylic acid group and a largely nonpolar bromochlorophenyl group suggests a solubility profile that is dependent on the nature of the solvent.
A closely related isomer, α-Bromo-2-chlorophenylacetic acid (CAS No. 29270-30-2), is also a key intermediate, notably in the synthesis of the antiplatelet agent Clopidogrel.[5][6][7][8] While distinct molecules, their structural similarity can offer some context for predicting solubility behavior.
| Property | This compound | α-Bromo-2-chlorophenylacetic acid |
| CAS Number | 1261438-67-8[1][2][3][4] | 29270-30-2[7][8][9] |
| Molecular Formula | C₈H₆BrClO₂[1][2] | C₈H₆BrClO₂[9] |
| Molecular Weight | 249.49 g/mol [1] | 249.49 g/mol [7][9] |
| Appearance | Not specified in available results | White to off-white solid/crystalline powder[5][9] |
| Melting Point | Not specified in available results | 105-112 °C[7][8] |
Solubility Data
| Solvent | Qualitative Solubility of α-Bromo-2-chlorophenylacetic acid |
| Water | Slightly soluble to insoluble[5] |
| Organic Solvents | Generally soluble[5] |
| Chloroform | Soluble[8][10] |
| Methanol | Soluble[8][10] |
| Ethanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
Note: The solubility data presented is for the related isomer α-Bromo-2-chlorophenylacetic acid and should be considered as an estimation for this compound.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic acid like this compound. This protocol can be adapted for various solvents and temperatures.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, methanol, acetone)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method.
-
Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase and analyze it using HPLC with a UV detector. A calibration curve prepared with known concentrations of the acid will be required.
-
Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
-
-
Data Analysis:
-
Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Role in Synthesis: An Example Workflow
This compound and its isomers are valuable intermediates in organic synthesis. A prominent example is the use of α-Bromo-2-chlorophenylacetic acid in the synthesis of Clopidogrel.
Caption: Synthesis of (S)-(+)-Clopidogrel from o-chlorophenylacetic acid.
This diagram illustrates a common synthetic route where α-Bromo-2-chlorophenylacetic acid is a key intermediate. The process involves bromination of o-chlorophenylacetic acid, followed by esterification, condensation with a thiophene derivative, and finally, chiral resolution to obtain the active enantiomer of Clopidogrel.[6][11]
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, its qualitative behavior is consistent with a compound possessing both polar and nonpolar characteristics. For researchers and professionals in drug development, the provided general experimental protocol offers a robust framework for determining its solubility in various solvent systems, a critical parameter for process development and formulation. Its role as a synthetic intermediate, particularly in the production of blockbuster drugs like Clopidogrel, underscores the importance of understanding its physicochemical properties. Further research into the quantitative solubility of this compound would be highly beneficial to the scientific community.
References
- 1. appchemical.com [appchemical.com]
- 2. 1261438-67-8|2-(3-Bromo-2-chlorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2-(3-Bromo-2-chlorophenyl)acetic acid | 1261438-67-8 [sigmaaldrich.com]
- 4. 1261438-67-8 | 3-溴-2-氯苯乙酸 - 科邦特化工 [capotchem.cn]
- 5. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 6. CN104370732B - The preparation method of a kind of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 7. α-溴-2-氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2 [amp.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Bromo-2-(2'-chlorophenyl) acetic acid CAS#: 29270-30-2 [m.chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-chlorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorophenylacetic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and drug discovery. Its trifunctional nature, comprising a carboxylic acid group, a bromine atom, and a chlorine atom on the phenyl ring, offers multiple sites for chemical modification. This document provides a comprehensive overview of the predicted reactivity of this molecule, supported by established chemical principles and analogous experimental protocols. Due to the limited availability of specific experimental data for this compound, the following sections detail expected reaction pathways and provide representative methodologies for key transformations.
Compound Identification:
| Property | Value |
| IUPAC Name | (3-Bromo-2-chlorophenyl)acetic acid |
| CAS Number | 1261438-67-8[1][2] |
| Molecular Formula | C₈H₆BrClO₂[1][2] |
| Molecular Weight | 249.49 g/mol [1][2] |
| Predicted Appearance | White to off-white solid |
Synthesis of this compound
Experimental Protocol: Oxidation of 3-Bromo-2-chlorotoluene (Adapted from Organic Syntheses)[3]
This protocol is adapted from the oxidation of o-chlorotoluene to o-chlorobenzoic acid.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Bromo-2-chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (for quenching excess permanganate, if necessary)
-
Toluene (for recrystallization)
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine potassium permanganate (2.4 molar equivalents) and water.
-
Add 3-bromo-2-chlorotoluene (1.0 molar equivalent) to the stirred solution.
-
Slowly heat the mixture to reflux with continuous stirring. The reflux is maintained until the characteristic purple color of the permanganate disappears, which typically takes several hours.
-
After the reaction is complete, cool the mixture slightly and filter it while still hot using suction filtration to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Combine the filtrates and concentrate the volume by distillation or under reduced pressure.
-
While the solution is still hot, cautiously acidify it with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by suction filtration, wash with cold water, and allow it to air dry.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as toluene.
Expected Yield: Based on the analogous oxidation of o-chlorotoluene, a yield of 76-78% of the theoretical amount can be anticipated.[3]
Reactivity Profile
The reactivity of this compound can be categorized into three main areas: reactions of the carboxylic acid group, electrophilic aromatic substitution on the phenyl ring, and reactions involving the carbon-halogen bonds.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical transformations such as esterification, amidation, and reduction.
3.1.1 Esterification
The formation of esters is a fundamental reaction of carboxylic acids. A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Representative Experimental Protocol: Methyl Ester Formation
-
Suspend this compound (1.0 eq.) in methanol (excess).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
3.1.2 Amidation
Direct amidation of carboxylic acids with amines is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by conversion to an acyl chloride.
Representative Experimental Protocol: Amide Formation via Acyl Chloride
-
Acyl Chloride Formation: Reflux this compound (1.0 eq.) with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath and add a solution of the desired amine (2.2 eq.) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the amide product.
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of further electrophilic substitution on the this compound ring is determined by the directing effects of the existing substituents.
-
-Cl (Chloro group): Ortho-, para-directing and deactivating.
-
-Br (Bromo group): Ortho-, para-directing and deactivating.
-
-CH₂COOH (Carboxymethyl group): Meta-directing and deactivating.
The directing effects of the substituents are as follows:
-
The chloro group at C2 directs to positions C4 and C6.
-
The bromo group at C3 directs to positions C1 (already substituted), C5, and C-Br (already substituted).
-
The carboxymethyl group at C1 directs to position C5.
All three groups deactivate the ring, making further substitution challenging. However, the directing effects of the chloro and carboxymethyl groups reinforce substitution at the C5 position . The bromo group also directs to C5. Therefore, electrophilic attack is most likely to occur at the C5 position. Steric hindrance from the adjacent bromo group might slightly disfavor this position, but it is the most electronically favored.
Figure 2: Directing effects in electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a carbon-bromine and a carbon-chlorine bond allows for selective functionalization via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical cross-coupling reactions.[4] This allows for selective reaction at the C3 position.
Reactivity Order: C-I > C-Br > C-OTf > C-Cl[4]
3.3.1 Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling at the C3 Position
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling.
3.3.2 Heck Reaction
The Heck reaction couples the aryl halide with an alkene.
Representative Experimental Protocol: Heck Reaction at the C3 Position
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand (e.g., PPh₃ or a more electron-rich phosphine), and a base (e.g., Et₃N or K₂CO₃).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Degas the mixture and heat it under an inert atmosphere, monitoring by TLC.
-
After the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
3.3.3 Sonogashira Coupling
This reaction involves the coupling of the aryl halide with a terminal alkyne.
Representative Experimental Protocol: Sonogashira Coupling at the C3 Position
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine such as triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Potential Biological Activity
While no specific biological activities have been reported for this compound, the general class of substituted phenylacetic acids is known to possess a wide range of pharmacological properties. For instance, halogenated phenylacetic acid derivatives have been investigated as sodium-channel blockers with potential neuroprotective effects.[5] Phenylacetic acid itself is a known plant auxin and an antimicrobial agent produced by ants.[6] Furthermore, it has been shown to inhibit iNOS expression.[7] The presence of the halogen atoms in this compound is likely to modulate its lipophilicity and electronic properties, which could influence its interaction with biological targets. Further screening of this compound in various biological assays would be necessary to elucidate its specific pharmacological profile.
Conclusion
This compound is a versatile synthetic intermediate with a predictable reactivity profile based on its constituent functional groups. The carboxylic acid moiety allows for standard derivatization, while the differing reactivity of the C-Br and C-Cl bonds enables selective palladium-catalyzed cross-coupling reactions, primarily at the C3 position. Electrophilic aromatic substitution is expected to be directed to the C5 position. Although specific experimental data for this compound is limited, the provided representative protocols, adapted from reliable sources for similar molecules, offer a solid foundation for its synthetic manipulation. Its structural similarity to biologically active compounds suggests that it may be a valuable scaffold for the development of new therapeutic agents.
References
- 1. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
The Pivotal Role of 3-Bromo-2-chlorophenylacetic Acid in Antiplatelet Therapy: A Technical Guide to the Mechanism of Action of its Derivative, Clopidogrel
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Bromo-2-chlorophenylacetic acid, a critical starting material in the synthesis of the potent antiplatelet agent, Clopidogrel. While this compound does not possess a direct biological mechanism of action, its significance lies in its role as a key building block for a drug that is fundamental in the prevention of cardiovascular and cerebrovascular ischemic events. This document will first briefly cover the synthetic role of this compound and then delve into a detailed analysis of the mechanism of action of its end-product, Clopidogrel.
This compound: A Synthetic Intermediate
This compound is a halogenated aromatic carboxylic acid. Its chemical structure is foundational for the stereospecific synthesis of Clopidogrel. The presence of the bromo and chloro substituents on the phenyl ring, along with the carboxylic acid group, provides the necessary reactive sites for the multi-step synthesis of the thienopyridine derivative, Clopidogrel. The synthesis generally involves the esterification of the carboxylic acid and subsequent reaction of the alpha-bromo group to build the core structure of Clopidogrel.
Clopidogrel: The Active Pharmaceutical Ingredient
Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. It is a prodrug, meaning that it is inactive upon administration and requires in vivo metabolic activation to exert its therapeutic effect.
Pharmacokinetics and Metabolism
Upon oral administration, Clopidogrel is absorbed and rapidly metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C19, to its active thiol metabolite. This active metabolite is responsible for the antiplatelet activity of the drug.
| Parameter | Value | Reference |
| Bioavailability | Low | [1] |
| Protein Binding | 98% (Clopidogrel), 94% (active metabolite) | [1] |
| Metabolism | Hepatic (CYP2C19, CYP1A2, CYP2B6, CYP3A4) | [1] |
| Half-life | ~6 hours (Clopidogrel), ~0.5-1 hour (active metabolite) | [1] |
| Excretion | Renal and fecal | [1] |
Mechanism of Action: P2Y12 Receptor Antagonism
The active thiol metabolite of Clopidogrel selectively and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets. This irreversible binding prevents ADP from binding to its receptor, thereby blocking ADP-mediated platelet activation and aggregation for the remainder of the platelet's lifespan (approximately 7-10 days).
The inhibition of the P2Y12 receptor by Clopidogrel's active metabolite leads to the downstream inhibition of the glycoprotein IIb/IIIa receptor activation, which is the final common pathway for platelet aggregation.
Signaling Pathway of Clopidogrel's Action
The following diagram illustrates the signaling pathway inhibited by the active metabolite of Clopidogrel.
Caption: Mechanism of action of Clopidogrel's active metabolite.
Experimental Protocols
The investigation of Clopidogrel's mechanism of action involves various in vitro and in vivo assays. Below are generalized protocols for key experiments.
Platelet Aggregation Assay (In Vitro)
Objective: To measure the inhibitory effect of Clopidogrel's active metabolite on ADP-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human volunteers or animal models into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes). PPP is used as a blank.
-
-
Incubation:
-
Pre-incubate PRP with varying concentrations of Clopidogrel's active metabolite or a vehicle control at 37°C for a specified time.
-
-
Aggregation Measurement:
-
Measure platelet aggregation using a light transmission aggregometer.
-
Add an agonist, such as ADP (typically 5-20 µM), to the PRP to induce aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). Increased light transmission corresponds to increased platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the active metabolite compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation).
-
Flow Cytometry for P2Y12 Receptor Occupancy
Objective: To quantify the binding of Clopidogrel's active metabolite to the P2Y12 receptor on platelets.
Methodology:
-
Sample Preparation:
-
Obtain whole blood or PRP from subjects treated with Clopidogrel or a placebo.
-
-
Labeling:
-
Incubate the blood or PRP sample with a fluorescently labeled antibody or ligand that specifically binds to the P2Y12 receptor.
-
A second fluorescent antibody targeting a general platelet marker (e.g., CD61) is used to identify the platelet population.
-
-
Flow Cytometry Analysis:
-
Analyze the labeled samples using a flow cytometer.
-
Gate the platelet population based on the general platelet marker.
-
Measure the fluorescence intensity of the P2Y12-specific label within the platelet population.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the P2Y12-specific label in the Clopidogrel-treated group compared to the placebo group indicates receptor occupancy by the drug's active metabolite.
-
Synthetic Workflow Overview
The following diagram provides a simplified overview of the synthetic pathway from this compound to Clopidogrel.
Caption: Simplified synthesis of Clopidogrel.
Conclusion
While this compound is not a pharmacologically active agent, its role as a key synthetic intermediate for Clopidogrel is of paramount importance in the field of cardiovascular medicine. The understanding of the intricate mechanism of action of Clopidogrel, from its metabolic activation to its irreversible inhibition of the P2Y12 receptor, provides a clear picture of its therapeutic efficacy. This guide has provided a comprehensive overview for researchers and professionals in drug development, highlighting the journey from a simple chemical building block to a life-saving medication.
References
The Genesis of Modern Pain Relief: An In-Depth Technical Guide to the Discovery and History of Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Willow Bark to Precision Pharmacology
The quest to alleviate pain and inflammation is a cornerstone of medical history. For centuries, remedies were serendipitous discoveries, from the use of willow bark, rich in salicin, to the development of the first non-steroidal anti-inflammatory drug (NSAID), aspirin.[1][2] While these early treatments were revolutionary, their utility was often hampered by significant side effects, primarily gastrointestinal distress.[2] This critical limitation spurred a new era of rational drug design, moving beyond empirical observations to a more nuanced understanding of molecular mechanisms. The development of substituted phenylacetic acids stands as a landmark achievement in this journey, representing a pivotal shift towards targeted therapies with improved efficacy and safety profiles. This guide provides a comprehensive exploration of the discovery, history, and scientific underpinnings of this vital class of pharmaceuticals.
The Dawn of a New Class: Early Investigations and Key Breakthroughs
The story of substituted phenylacetic acids as NSAIDs is one of iterative chemical refinement and a deepening understanding of pharmacology. Phenylacetic acid itself, a simple organic compound with a phenyl group attached to a carboxylic acid moiety, was a known chemical entity with a variety of industrial applications, including in the production of penicillin G and perfumes.[1][3] Its inherent, albeit weak, biological activity and that of its derivatives laid the groundwork for future exploration.[4]
Early research in the mid-20th century focused on modifying the basic phenylacetic acid scaffold to enhance its anti-inflammatory properties. Scientists hypothesized that the introduction of various substituents onto the phenyl ring could modulate the molecule's physicochemical properties, such as lipophilicity and acidity, thereby influencing its biological activity.[5] This led to the synthesis and evaluation of a multitude of analogues, including compounds with halogen, alkyl, and other functional groups.[6][7]
A significant breakthrough came with the development of compounds that featured a second aromatic ring, leading to the class of 2-anilinophenylacetic acids. This structural motif proved to be particularly fruitful, culminating in the synthesis of diclofenac. The key insight was that the spatial arrangement of the two phenyl rings, specifically the angle of twist between them, was a critical determinant of anti-inflammatory activity.[6] This "twisted" conformation was found to be optimal for fitting into the active site of the target enzymes.
Mechanism of Action: The Cyclooxygenase (COX) Inhibition Paradigm
The therapeutic effects of substituted phenylacetic acids, like all traditional NSAIDs, are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[8] The discovery of two distinct COX isoforms, COX-1 and COX-2, in the 1990s was a watershed moment in understanding both the efficacy and the side effects of these drugs.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[8][9]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. It is the primary mediator of the inflammatory prostaglandin response.[8][9]
The dual inhibition of both COX-1 and COX-2 by many early NSAIDs explained their therapeutic benefits (inhibition of COX-2) and their characteristic side effects, such as gastric ulcers (inhibition of COX-1). The development of substituted phenylacetic acids was, in part, a search for compounds with a more favorable COX-2 selectivity.
Below is a diagram illustrating the cyclooxygenase pathway and the site of action for NSAIDs.
Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.
The binding of substituted phenylacetic acids to the active site of COX enzymes is a complex interaction involving hydrogen bonding, and hydrophobic interactions.[10] The carboxylic acid moiety is crucial for binding, as it interacts with a key arginine residue (Arg-120) at the entrance of the COX active site.[10] The conformation of the rest of the molecule, particularly the orientation of the substituted phenyl rings, determines the affinity and selectivity for each COX isoform.[6][11]
Structure-Activity Relationships (SAR): The Key to Potency and Selectivity
The development of potent and selective substituted phenylacetic acid-based NSAIDs has been heavily reliant on understanding their structure-activity relationships.
-
The Carboxylic Acid Group: This is an essential feature for COX inhibition, acting as the primary binding motif to the active site.[12][13]
-
Substituents on the Phenylacetic Acid Ring: The position and nature of substituents on the phenyl ring directly attached to the acetic acid moiety can influence potency.
-
The Second Aromatic Ring and the "Twist" Angle: In diclofenac and its analogues, the presence of a second aniline ring is critical. Substituents at the ortho positions of this second ring, such as chlorine atoms in diclofenac, force the two rings into a non-coplanar, or "twisted," conformation.[6] This specific three-dimensional shape is optimal for fitting into the hydrophobic channel of the COX active site.[6]
-
Lipophilicity: A direct correlation has been observed between the lipophilicity of the molecule and its anti-inflammatory activity.[6] Increased lipophilicity can enhance membrane permeability and access to the active site of the membrane-bound COX enzymes.
Key Substituted Phenylacetic Acids: A Comparative Overview
The following table provides a summary of key physicochemical and pharmacological properties of representative substituted phenylacetic acids.
| Compound | Chemical Structure | Year of Introduction | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | 1969 | 12 | 80 | 0.15[14] |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | 1973 | 0.076 | 0.026 | 2.9[14] |
| Aceclofenac | 2-[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid | ~1991 | - | - | - |
| Felbinac | 4-biphenylacetic acid | ~1980s | - | - | - |
Note: IC50 values can vary depending on the assay conditions. The values presented are for comparative purposes.
Experimental Protocols: Synthesis of Representative Compounds
The following are illustrative, step-by-step methodologies for the synthesis of two prominent substituted phenylacetic acids.
Synthesis of Ibuprofen (BHC Green Synthesis Approach)
This streamlined, three-step synthesis developed by the Boots Hoechst Celanese (BHC) company is a classic example of green chemistry, maximizing atom economy and reducing waste.
Caption: BHC Green Synthesis of Ibuprofen.
Step 1: Friedel-Crafts Acylation
-
Charge a suitable reactor with isobutylbenzene.
-
Add acetic anhydride.
-
Introduce anhydrous hydrogen fluoride (HF) as both the catalyst and solvent.
-
Allow the reaction to proceed at a controlled temperature.
-
Upon completion, the HF can be recovered and recycled.
-
The product, 4'-isobutylacetophenone, is isolated.
Step 2: Hydrogenation
-
The 4'-isobutylacetophenone is dissolved in a suitable solvent, such as methanol.
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to hydrogenation with H2 gas under pressure.
-
The reaction reduces the ketone to a secondary alcohol, yielding 1-(4-isobutylphenyl)ethanol.
-
The catalyst is removed by filtration.
Step 3: Carbonylation
-
The alcohol from the previous step is reacted with carbon monoxide (CO) in the presence of a palladium catalyst.
-
This reaction introduces a carboxyl group, forming ibuprofen.
-
The final product is then purified by crystallization.[15]
Synthesis of Diclofenac
The synthesis of diclofenac involves the coupling of two substituted benzene rings.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTIINFLAMMATORY PHENYLACETIC ACID DERIVATIVES. II. P-CYCLOHEXYLPHENYLACETIC ACID DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flexibility of the NSAID binding site in the structure of human cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
Theoretical and Experimental Insights into Phenylacetic Acid Derivatives: A Technical Guide
Disclaimer: Information regarding the specific isomer, 3-Bromo-2-chlorophenylacetic acid (CAS: 1261438-67-8) , is exceptionally limited in publicly available scientific literature. Theoretical studies, detailed experimental protocols, and data on its biological activity are not readily accessible.
This guide will focus on the extensively studied and commercially significant isomer, α-Bromo-2-chlorophenylacetic acid (CAS: 29270-30-2) , as it is plausible that inquiries for "this compound" may be referencing this key pharmaceutical intermediate. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its properties, synthesis, and applications.
Part 1: this compound
Limited data is available for this specific isomer. The primary information found is its chemical identification.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1261438-67-8 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
Due to the scarcity of further information, the remainder of this guide will be dedicated to its structural isomer, α-Bromo-2-chlorophenylacetic acid.
Part 2: α-Bromo-2-chlorophenylacetic acid
α-Bromo-2-chlorophenylacetic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1] Its reactivity, stemming from the presence of a bromine atom at the alpha position to the carboxylic acid, makes it a versatile building block in organic synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of α-Bromo-2-chlorophenylacetic acid is provided below.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Melting Point | 107-112 °C | |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Purity (by HPLC) | ≥ 99% | [2] |
| Solubility | Soluble in methanol | [3] |
| SMILES | OC(=O)C(Br)c1ccccc1Cl | |
| InChI | 1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) |
Synthesis Protocols
The synthesis of α-Bromo-2-chlorophenylacetic acid typically involves the bromination of 2-chlorophenylacetic acid. Several methods have been reported, with variations in the brominating agent and reaction conditions.
A common laboratory-scale synthesis involves the use of N-Bromosuccinimide (NBS) as the brominating agent, often with a radical initiator.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chlorophenylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from an appropriate solvent system to yield α-Bromo-2-chlorophenylacetic acid.
Another established method utilizes liquid bromine with a catalyst.
Experimental Protocol:
-
Reaction Setup: 2-chlorophenylacetic acid is treated with liquid bromine in the presence of a catalyst, such as red phosphorus.[4]
-
Reaction Conditions: The reaction is typically carried out with heating.
-
Work-up and Purification: Similar work-up and purification procedures as in Method 1 are followed to isolate the final product. However, this method can generate hydrogen bromide as a byproduct, requiring appropriate safety measures.[4]
Role in Pharmaceutical Synthesis
The primary application of α-Bromo-2-chlorophenylacetic acid is as a key intermediate in the synthesis of Clopidogrel.[5] The following diagram illustrates a simplified synthetic pathway.
References
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alpha-Bromo-2-chlorophenylacetic Acid | 29270-30-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 29270-30-2,2-Bromo-2-(2'-chlorophenyl) acetic acid | lookchem [lookchem.com]
An In-depth Technical Guide to α-Bromo-2-chlorophenylacetic Acid: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of α-Bromo-2-chlorophenylacetic acid, a research chemical of significant interest in the pharmaceutical and agrochemical industries. While the initial query mentioned "3-Bromo-2-chlorophenylacetic acid," the vast majority of published research pertains to its isomer, α-Bromo-2-chlorophenylacetic acid (CAS No. 29270-30-2). This document will focus on the latter, covering its chemical properties, synthesis, and primary applications, with a particular emphasis on its role as a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key reactions.
Chemical and Physical Properties
α-Bromo-2-chlorophenylacetic acid is a white to off-white crystalline solid.[1][2] Its chemical structure features a phenylacetic acid backbone with a bromine atom at the alpha position and a chlorine atom at the 2-position of the phenyl ring. This combination of functional groups makes it a versatile reagent in organic synthesis.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| Chemical Name | α-Bromo-2-chlorophenylacetic acid | [4] |
| Synonyms | 2-Bromo-2-(2-chlorophenyl)acetic acid | [4] |
| CAS Number | 29270-30-2 | [2][4] |
| Molecular Formula | C₈H₆BrClO₂ | [2][5] |
| Molecular Weight | 249.49 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 105-112 °C | [1][6] |
| Purity | ≥98% (GC, HPLC) | [1][2] |
| Solubility | Slightly soluble in water | [1] |
Synthesis of α-Bromo-2-chlorophenylacetic Acid
The primary synthetic route to α-Bromo-2-chlorophenylacetic acid is the bromination of 2-chlorophenylacetic acid. Several methods have been reported, with variations in the brominating agent and reaction conditions.
Experimental Protocol: Bromination using Sodium Bromide and Hydrogen Peroxide
This method utilizes sodium bromide and hydrogen peroxide as the brominating system under acidic conditions, offering a more environmentally friendly alternative to using liquid bromine.
Reaction Scheme:
Detailed Procedure: [7]
-
To a 1.0 L three-necked reaction flask, add 100 g (0.58 mol) of 2-chlorophenylacetic acid, 119.4 g (1.16 mol) of sodium bromide, 116 g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water.
-
Stir the mixture at room temperature.
-
Control the internal temperature at 10-15°C and slowly add 394 g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.
-
Upon completion, separate the liquid layers. The organic layer is washed with a saturated aqueous sodium thiosulfate solution and dried over anhydrous sodium sulfate.
-
Dichloromethane is removed under reduced pressure at 35°C to yield a light yellow crystalline solid.
-
Yield: 81%.
Spectroscopic Data
While detailed spectral interpretations are not widely published in commercial sources, supplier data confirms that the NMR spectrum is consistent with the structure of α-Bromo-2-chlorophenylacetic acid.
Table 2: Spectroscopic Data Summary
| Technique | Data | Reference(s) |
| Proton NMR (¹H NMR) | Conforms to structure | [1] |
| Infrared (IR) Spectrum | Data available | [8][9] |
| Mass Spectrometry (MS) | Data available | [8] |
Applications in Organic Synthesis
α-Bromo-2-chlorophenylacetic acid is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
Key Role in the Synthesis of Clopidogrel
The most notable application of α-Bromo-2-chlorophenylacetic acid is as a key precursor in the industrial synthesis of Clopidogrel, an antiplatelet medication.[1][10] The synthesis involves the esterification of α-Bromo-2-chlorophenylacetic acid to its methyl ester, followed by a reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Diagram 1: Synthetic Workflow for Clopidogrel
Caption: Synthetic pathway from 2-chlorophenylacetic acid to Clopidogrel.
Experimental Protocol: Esterification to Methyl α-bromo-2-chlorophenylacetate
Reaction Scheme:
Detailed Procedure: [11]
-
Dissolve 350.0 g of α-Bromo-2-chlorophenylacetic acid in 1.18 L of methanol.
-
Add 53.20 g of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After the reaction is complete, distill off the methanol to obtain a syrupy mass.
-
To the residual mass, add 560 mL of water and extract the product with 560 mL of chloroform.
-
Separate the chloroform layer and treat it with a 10% aqueous sodium bicarbonate solution (1.12 L).
-
Wash the chloroform extract with water and distill off the chloroform to obtain the final product as a syrupy mass.
Experimental Protocol: Synthesis of Racemic Clopidogrel
Reaction Scheme:
Detailed Procedure: [12]
-
Add 7 g of pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to a solution of 13.5 g of methyl α-bromo-2-chlorophenylacetate in 80 mL of methanol.
-
Add 6 g of sodium bicarbonate to the mixture.
-
Stir the mixture for 6 hours at 80°C.
-
Remove the solids by filtration and evaporate the solvent under reduced pressure.
-
Add 120 mL of ethyl acetate and 60 mL of water to the residue.
-
Decant the organic phase and wash it with water.
-
The resulting solution contains racemic Clopidogrel, which can be further purified and resolved.
Logical Relationships in Application
The primary utility of α-Bromo-2-chlorophenylacetic acid lies in its role as a versatile building block. Its reactivity allows for its incorporation into a variety of molecular scaffolds, leading to the development of new chemical entities with potential biological activity.
Diagram 2: Application Logic of α-Bromo-2-chlorophenylacetic Acid
Caption: Role as an intermediate in pharmaceuticals and agrochemicals.
Safety and Handling
α-Bromo-2-chlorophenylacetic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard Identification and Safety Information
| Category | Information | Reference(s) |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Storage | Store at 0-8°C in a cool, dry place. | [2] |
Conclusion
α-Bromo-2-chlorophenylacetic acid is a fundamentally important research chemical, primarily valued for its role as a key intermediate in the synthesis of Clopidogrel and other bioactive molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, supported by experimental protocols and structured data. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this compound's chemistry and handling is essential for its effective and safe utilization in the laboratory and in industrial processes.
References
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-溴-2-氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2-Bromo-2-(2'-chlorophenyl) acetic acid(29270-30-2) IR2 spectrum [chemicalbook.com]
- 9. 2-Bromo-2-(2'-chlorophenyl) acetic acid(29270-30-2) IR Spectrum [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 12. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
The Halogen's Edge: A Technical Guide to Bromine and Chlorine Substituted Phenylacetic Acids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of bromine and chlorine substitution on the phenylacetic acid core, a fundamental scaffold in medicinal chemistry. Halogenation is a key strategy in drug design to modulate the physicochemical and biological properties of lead compounds. This guide provides a comprehensive overview of the synthesis, comparative biological activities, and mechanisms of action of brominated and chlorinated phenylacetic acid derivatives, with a focus on their application as non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis of Halogenated Phenylacetic Acids
The introduction of a halogen atom onto the phenylacetic acid backbone can be achieved at either the aromatic ring or the α-carbon of the acetic acid moiety. The choice of synthetic route depends on the desired position of the halogen.
Aromatic Halogenation
Electrophilic aromatic substitution is a common method for introducing bromine or chlorine onto the phenyl ring of phenylacetic acid.
-
Bromination: 4-Bromophenylacetic acid can be prepared by treating phenylacetic acid with bromine and mercuric oxide, which results in a mixture of the 2- and 4-isomers that can be separated by fractional crystallization.[1] Another approach involves the bromination of phenylacetic acid using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[2]
-
Chlorination: Chlorination of the aromatic ring can be achieved using various chlorinating agents and catalysts.
α-Halogenation
The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for α-halogenation of carboxylic acids.[3]
-
α-Bromination: α-Bromophenylacetic acid can be synthesized by the bromination of phenylacetic acid with elemental bromine at high temperatures or under UV irradiation, or by using N-bromosuccinimide (NBS).[4] Another method involves the treatment of mandelic acid with phosphorus and bromine or fuming hydrobromic acid.[4]
-
α-Chlorination: α-Chlorophenylacetic acids can be prepared from mandelic acid through various methods, including reaction with hydrochloric acid in a sealed tube or with phosphorus pentachloride followed by hydrolysis.[5] A more recent method involves the direct α-selective chlorination of phenylacetic acid using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (PCl3) under solvent-free conditions.[3]
Physicochemical Properties
Halogen substitution significantly influences the physicochemical properties of phenylacetic acid, such as lipophilicity, acidity, and melting point. These modifications, in turn, affect the pharmacokinetic and pharmacodynamic profile of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Appearance |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-77 | 4.31 | White solid |
| 4-Chlorophenylacetic Acid | C₈H₇ClO₂ | 170.59 | 102-105 | - | - |
| 4-Bromophenylacetic Acid | C₈H₇BrO₂ | 215.04 | 114-117[6] | 4.188[6] | White to off-white crystalline powder[2] |
| α-Chlorophenylacetic Acid | C₈H₇ClO₂ | 170.59 | - | - | - |
| α-Bromophenylacetic Acid | C₈H₇BrO₂ | 215.04 | 73-83[4] | - | White solid[4] |
Biological Activity and Comparative Analysis
Halogenated phenylacetic acid derivatives exhibit a range of biological activities, most notably anti-inflammatory, analgesic, and antipyretic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][7] The nature and position of the halogen substituent can significantly impact the potency and selectivity of these compounds.
Anti-inflammatory Activity: COX Inhibition
The primary mechanism of action for many phenylacetic acid-based NSAIDs is the inhibition of prostaglandin synthesis by blocking the active site of COX enzymes.[7][8][9] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable trait for NSAIDs as it is associated with a lower risk of gastrointestinal side effects.[10]
A direct comparison of the inhibitory activity of bromfenac (a brominated phenylacetic acid derivative) and diclofenac (a chlorinated phenylacetic acid derivative) on COX-1 and COX-2 enzymes reveals the significant impact of the halogen substituent.
| Compound | Target | IC₅₀ (µM) | Reference |
| Bromfenac | COX-1 | 0.210 | [11] |
| COX-2 | 0.0066 | [11] | |
| Diclofenac | COX-1 | Data not available in a directly comparable format | |
| COX-2 | Data not available in a directly comparable format | ||
| Ketorolac (for comparison) | COX-1 | 0.02 | [11] |
| COX-2 | 0.12 | [11] |
Note: While a direct IC50 value for diclofenac was not found in the same comparative study, other research indicates that bromfenac is approximately 3.7 times more potent than diclofenac in inhibiting COX-2.[1][8]
The data shows that bromfenac is a potent and highly selective COX-2 inhibitor, being approximately 32 times more active against COX-2 than COX-1.[11] The bromine atom in bromfenac is thought to enhance its lipophilicity and penetration into ocular tissues, contributing to its increased potency for COX enzyme inhibition compared to amfenac, its non-halogenated parent compound.[8]
Antimicrobial and Antifungal Activity
Halogenated organic compounds are known to possess antimicrobial properties. Studies have shown that para-bromophenoxyacetic acid exhibits potent antimicrobial activity against a range of bacteria and fungi, with its efficacy attributed to the presence of the bromine atom.[12] Similarly, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against clinical isolates of Candida species, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL.[13] While direct comparative studies between bromo- and chloro-phenylacetic acids are limited, the available data suggests that halogenation is a viable strategy for developing antimicrobial agents.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for the anti-inflammatory effects of halogenated phenylacetic acids is the inhibition of the cyclooxygenase pathway.
Caption: Simplified Cyclooxygenase (COX) Pathway and Inhibition by Halogenated Phenylacetic Acids.
As depicted in the diagram, inflammatory stimuli upregulate the expression of COX-2. Both COX-1 and COX-2 convert arachidonic acid, released from the cell membrane by phospholipase A₂, into prostaglandin H₂ (PGH₂). PGH₂ is then converted into various prostanoids, including prostaglandins that mediate inflammation, pain, and fever, and thromboxanes that are involved in platelet aggregation and maintaining the integrity of the stomach lining.[13][14] Halogenated phenylacetic acids, like other NSAIDs, inhibit COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[7][8][9] The selectivity for COX-2 over COX-1, as seen with bromfenac, is a key factor in the development of NSAIDs with improved safety profiles.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of halogenated phenylacetic acids.
General Experimental Workflow for Synthesis
The synthesis of halogenated phenylacetic acids typically follows a multi-step process that includes the halogenation reaction, workup, and purification.
Caption: General experimental workflow for the synthesis of halogenated phenylacetic acids.
Synthesis of 4-Chlorophenylacetic Acid
This protocol describes the hydrolysis of 4-chlorobenzyl cyanide to produce 4-chlorophenylacetic acid.
Materials:
-
4-Chlorobenzyl cyanide
-
Sulfuric acid (98%)
-
Water
Procedure:
-
In a four-hole boiling flask, add 707g of 98% sulfuric acid and 471g of water.
-
Heat the mixture to 90-130°C.
-
Slowly add 693g of 99.0% o-chlorobenzyl cyanide.
-
After the addition, maintain the reaction at this temperature for 1 hour.
-
Steam distill about 260g of water.
-
Continue the reaction at 130-150°C for 3 hours. Monitor the reaction by GC until the nitrile content is less than 1%.
-
Add 500ml of water and cool the mixture to 35°C to induce crystallization.
-
Filter the crude product and wash with water.
-
The wet acid is dried under vacuum at 90-100°C to yield 4-chlorophenylacetic acid.[13]
Synthesis of 4-Bromophenylacetic Acid
This protocol outlines the synthesis of 4-bromophenylacetic acid from 4-bromotoluene.
Materials:
-
4-Bromotoluene
-
Ethanol
-
Di-tert-butyl peroxide
-
Pd(Xantphos)Cl₂
-
Carbon monoxide
-
1,4-Dioxane
-
Sodium hydroxide solution (6 N)
-
Hydrochloric acid (2 N)
-
Ethyl acetate
Procedure:
-
Carbonylation: To a reaction kettle, add 2.72 g of p-bromotoluene, 46 mg of ethanol, 73 mg of di-tert-butyl peroxide, and 3.8 mg of Pd(Xantphos)Cl₂.
-
Introduce carbon monoxide to a pressure of 10 atm.
-
Heat the reaction to 120°C and stir for 16 hours.
-
After completion, discharge the carbon monoxide and purify the product by column chromatography to obtain ethyl p-bromophenylacetate.[15]
-
Hydrolysis: Dissolve the obtained ethyl p-bromophenylacetate in 1,4-dioxane.
-
Add 6 N sodium hydroxide solution and heat to 60°C for 2 hours.
-
Adjust the pH to 1 with 2 N hydrochloric acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the product with ethyl acetate to obtain 4-bromophenylacetic acid.[15]
Synthesis of α-Bromophenylacetic Acid
This protocol describes the α-bromination of phenylacetic acid using N-bromosuccinimide (NBS).
Materials:
-
Phenylacetic acid
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a dry two-necked flask fitted with a condenser, combine 376 mg of 2-phenylacetic acid, 540 mg of N-bromosuccinimide, and 5.5 mL of carbon tetrachloride.
-
With stirring, add 23 mg of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux at 77°C with stirring for 2 hours, monitoring the reaction by ¹H NMR until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with 10.0 mL of hexane.
-
Filter the mixture and remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to afford α-bromophenylacetic acid as a white solid.[9][11]
Conclusion
The substitution of bromine or chlorine onto the phenylacetic acid scaffold is a powerful tool in medicinal chemistry for modulating biological activity. The available data, particularly from the comparison of bromfenac and diclofenac, suggests that bromination can lead to more potent and selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory drugs. While direct comparative data across a wide range of biological activities remains an area for further research, the principles of halogenation in drug design clearly indicate the potential for fine-tuning the therapeutic properties of phenylacetic acid derivatives. The synthetic protocols provided herein offer a foundation for the preparation of these valuable compounds for further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comparative antimicrobial activity: Topics by Science.gov [science.gov]
- 5. A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Chemistry of NSAIDS | PPTX [slideshare.net]
- 11. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. drugs.com [drugs.com]
Methodological & Application
Synthesis of 3-Bromo-2-chlorophenylacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-2-chlorophenylacetic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented. The first route utilizes the Willgerodt-Kindler reaction starting from 3-bromo-2-chloroacetophenone. The second route offers an alternative pathway commencing with the commercially available 3-bromo-2-chlorobenzaldehyde, proceeding through a benzyl cyanide intermediate. These protocols are designed to furnish researchers with reliable and reproducible methods for obtaining the target compound.
Introduction
This compound is a substituted phenylacetic acid derivative. The unique arrangement of the bromo and chloro substituents on the phenyl ring makes it a key intermediate for the synthesis of a variety of complex organic molecules, including pharmaceutical agents and agrochemicals. The phenylacetic acid moiety is a common scaffold in pharmacologically active compounds. This document outlines two distinct and effective synthetic strategies to access this important molecule.
Data Presentation
The following table summarizes the key quantitative data associated with the two proposed synthetic routes.
| Parameter | Route 1: Willgerodt-Kindler Reaction | Route 2: From 3-Bromo-2-chlorobenzaldehyde |
| Starting Material | 3-Bromo-2-chloroacetophenone | 3-Bromo-2-chlorobenzaldehyde |
| Key Intermediates | Thioamide | 3-Bromo-2-chlorobenzyl alcohol, 3-Bromo-2-chlorobenzyl cyanide |
| Overall Yield (Typical) | 70-80% | 60-70% |
| Purity (Typical) | >98% (after recrystallization) | >98% (after recrystallization) |
| Key Reagents | Sulfur, Morpholine, NaOH | NaBH₄, SOCl₂, NaCN, HCl |
| Reaction Time | 18-24 hours | 24-36 hours |
Experimental Protocols
Route 1: Synthesis via Willgerodt-Kindler Reaction
This protocol is adapted from established procedures for the Willgerodt-Kindler reaction of substituted acetophenones.
Step 1: Synthesis of 3-Bromo-2-chloroacetophenone (Starting Material)
Note: If 3-Bromo-2-chloroacetophenone is not commercially available, it can be synthesized from m-chloroacetophenone following a procedure adapted from patent literature.
-
To a solution of m-chloroacetophenone (1 mole) in acetic acid (500 mL), add N-bromosuccinimide (NBS) (1.1 moles) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 2-bromo-1-(3-chlorophenyl)ethan-1-one. Further synthetic steps would be required to obtain the 3-bromo-2-chloro isomer, this highlights the utility of sourcing the specific starting material if possible. A more direct synthesis involves the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.
Step 2: Willgerodt-Kindler Reaction
-
In a round-bottom flask, combine 3-bromo-2-chloroacetophenone (0.1 mol), sulfur (0.3 mol), and morpholine (0.3 mol).
-
Heat the mixture to reflux (approximately 130-140 °C) for 12-16 hours. The reaction mixture will become dark and viscous.
-
Cool the mixture to room temperature and add a 20% aqueous solution of sodium hydroxide (200 mL).
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The precipitate, this compound, is collected by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the pure product.
Route 2: Synthesis from 3-Bromo-2-chlorobenzaldehyde
Step 1: Reduction of 3-Bromo-2-chlorobenzaldehyde
-
Dissolve 3-bromo-2-chlorobenzaldehyde (0.1 mol) in methanol (200 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (0.05 mol) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-2-chlorobenzyl alcohol.
Step 2: Conversion to 3-Bromo-2-chlorobenzyl Cyanide
-
To a solution of 3-bromo-2-chlorobenzyl alcohol (0.1 mol) in a suitable solvent such as dichloromethane, add thionyl chloride (SOCl₂) (0.12 mol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-bromo-2-chlorobenzyl chloride.
-
Dissolve the crude benzyl chloride in a mixture of ethanol and water.
-
Add sodium cyanide (NaCN) (0.11 mol) and heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-2-chlorobenzyl cyanide.
Step 3: Hydrolysis to this compound
-
To the crude 3-bromo-2-chlorobenzyl cyanide (0.1 mol), add a mixture of concentrated hydrochloric acid (100 mL) and water (50 mL).
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.
Mandatory Visualizations
Caption: Workflow for the Willgerodt-Kindler synthesis.
Caption: Synthesis from 3-bromo-2-chlorobenzaldehyde.
Synthesis of 3-Bromo-2-chlorophenylacetic Acid: A Detailed Guide for Chemical Researchers
Introduction
3-Bromo-2-chlorophenylacetic acid is a valuable substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are significant structural motifs in a multitude of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The specific substitution pattern of this compound makes it a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document provides a comprehensive guide to a robust and well-established synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development.
The presented methodology focuses on a multi-step synthesis commencing from a readily available starting material, 2-chlorotoluene. The pathway involves a bromination step, followed by conversion to a benzyl cyanide, and subsequent hydrolysis to yield the target carboxylic acid. This approach is selected for its reliability and the relatively straightforward nature of the individual transformations.
Strategic Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2-chlorotoluene. This pathway offers a logical progression of functional group transformations, allowing for purification at intermediate stages to ensure the final product's high purity.
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocols
This section provides step-by-step procedures for each reaction in the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Part 1: Synthesis of 3-Bromo-2-chlorotoluene
The initial step involves the electrophilic aromatic substitution of 2-chlorotoluene. Bromine, in the presence of a Lewis acid catalyst such as iron(III) bromide, is used to introduce a bromine atom onto the aromatic ring. The directing effects of the chloro and methyl groups favor substitution at the positions ortho and para to the methyl group and meta to the chloro group. The primary product formed is 3-bromo-2-chlorotoluene.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 2-chlorotoluene (1.0 eq) and a catalytic amount of iron filings (or FeBr3).
-
Bromine Addition: Slowly add bromine (1.05 eq) dropwise from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature until the reddish-brown color of bromine disappears, indicating the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure 3-bromo-2-chlorotoluene.
Part 2: Synthesis of 2-(3-Bromo-2-chlorophenyl)acetonitrile
The methyl group of 3-bromo-2-chlorotoluene is first halogenated to a benzyl bromide, which is then converted to the corresponding benzyl cyanide. This two-step, one-pot procedure is a common method for introducing a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid.
Protocol:
-
Benzylic Bromination: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-chlorotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reaction Initiation: Heat the mixture to reflux. The reaction is typically initiated by light, so a lamp positioned near the flask can be beneficial.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Cyanation: After cooling the reaction mixture, filter off the succinimide byproduct. The filtrate containing the crude 3-bromo-2-chlorobenzyl bromide is then added dropwise to a solution of sodium cyanide (1.2 eq) in a polar aprotic solvent like DMSO at room temperature.
-
Reaction Completion and Work-up: Stir the mixture at room temperature for several hours. Monitor the reaction by TLC. Once complete, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(3-bromo-2-chlorophenyl)acetonitrile can be purified by column chromatography on silica gel.
Part 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile group of 2-(3-bromo-2-chlorophenyl)acetonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is described here.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3-bromo-2-chlorophenyl)acetonitrile (1.0 eq) and an aqueous solution of sulfuric acid (e.g., 50% v/v).[2]
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours.[2] The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting nitrile.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, this compound, will often precipitate out of the acidic solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Alternative Synthetic Approaches
While the presented pathway is robust, other methods for the synthesis of substituted phenylacetic acids exist. One notable alternative is the Willgerodt-Kindler reaction .[3] This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[3][4] For instance, 1-(3-bromo-2-chlorophenyl)ethanone could be reacted with sulfur and an amine like morpholine to form the thiomorpholide, followed by hydrolysis to yield this compound.[1][5] This method can be particularly useful if the corresponding acetophenone derivative is more readily available than the toluene derivative. Recent advancements have also explored the use of phase-transfer catalysts to improve the efficiency of the Willgerodt-Kindler reaction.[6][7]
Caption: Willgerodt-Kindler reaction pathway.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Chlorotoluene | Br₂, FeBr₃ | 3-Bromo-2-chlorotoluene | 70-80% |
| 2 | 3-Bromo-2-chlorotoluene | NBS, NaCN | 2-(3-Bromo-2-chlorophenyl)acetonitrile | 60-70% |
| 3 | 2-(3-Bromo-2-chlorophenyl)acetonitrile | H₂SO₄, H₂O | This compound | 85-95% |
Conclusion
The synthesis of this compound via the multi-step pathway from 2-chlorotoluene represents a reliable and scalable method for obtaining this important chemical intermediate. Each step involves well-understood chemical transformations, and the protocols provided offer a clear guide for laboratory execution. By understanding the underlying principles and alternative routes like the Willgerodt-Kindler reaction, researchers can adapt and optimize the synthesis to suit their specific needs and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. arkat-usa.org [arkat-usa.org]
Synthesis of 3-Bromo-2-chlorophenylacetic Acid: A Detailed Guide to Starting Materials and Synthetic Protocols
Introduction: 3-Bromo-2-chlorophenylacetic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern on the phenyl ring allows for the introduction of diverse functionalities, making it a key intermediate for medicinal and materials science research. This document provides detailed application notes and protocols for the synthesis of this compound, outlining the most common starting materials and synthetic routes. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Synthetic Pathways Overview
Several synthetic routes can be envisioned for the preparation of this compound. The most practical approaches involve multi-step syntheses starting from readily available precursors. The three primary strategies discussed in this guide are:
-
Arndt-Eistert Homologation: This classic method involves the one-carbon chain extension of 3-bromo-2-chlorobenzoic acid.
-
Cyanation of a Benzyl Halide followed by Hydrolysis: This two-step sequence begins with the formation of 3-bromo-2-chlorobenzyl halide, which is then converted to the corresponding phenylacetonitrile and subsequently hydrolyzed.
-
Willgerodt-Kindler Reaction: This approach utilizes 3-bromo-2-chloroacetophenone as the starting material, which is converted to a thioamide and then hydrolyzed to the desired phenylacetic acid.
The choice of a particular route may depend on the availability of starting materials, scalability, and the desired purity of the final product.
Diagram of Synthetic Pathways
Caption: Overview of synthetic pathways to this compound.
Detailed Experimental Protocols
Route 1: Arndt-Eistert Homologation of 3-Bromo-2-chlorobenzoic Acid
This method provides a direct way to extend the carbon chain of the corresponding benzoic acid.
Step 1a: Synthesis of 3-Bromo-2-chlorobenzoyl chloride
-
Protocol: To a solution of 3-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous toluene (5 mL/g of acid) is added thionyl chloride (2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) is added, and the mixture is heated to reflux for 2-4 hours, or until gas evolution ceases. The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 3-bromo-2-chlorobenzoyl chloride, which is often used in the next step without further purification.
Step 1b: Formation of the Diazo Ketone and Wolff Rearrangement
-
Protocol: The crude 3-bromo-2-chlorobenzoyl chloride is dissolved in anhydrous diethyl ether or THF. The solution is cooled to 0 °C in an ice bath. A freshly prepared ethereal solution of diazomethane (2.2 eq) is added dropwise with caution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid. To the resulting solution of the diazo ketone, a suspension of silver oxide (0.1 eq) in water is added. The mixture is then heated to 50-70 °C with vigorous stirring until the evolution of nitrogen gas stops. The reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution. The aqueous layer is then acidified with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Quantitative Data (Representative)
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1a | 3-Bromo-2-chlorobenzoic acid | 3-Bromo-2-chlorobenzoyl chloride | Thionyl chloride, DMF | >95 (crude) | - |
| 1b | 3-Bromo-2-chlorobenzoyl chloride | This compound | Diazomethane, Ag₂O, H₂O | 50-70 | >95 |
Route 2: From 3-Bromo-2-chlorotoluene via Cyanation and Hydrolysis
This route is advantageous if 3-bromo-2-chlorotoluene is a more accessible starting material.
Step 2a: Synthesis of 3-Bromo-2-chlorobenzyl bromide
-
Protocol: A mixture of 3-bromo-2-chlorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a radical initiator such as benzoyl peroxide or AIBN (0.02 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene is heated to reflux under illumination with a UV lamp for 4-8 hours. The reaction is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Step 2b: Synthesis of 3-Bromo-2-chlorophenylacetonitrile
-
Protocol: The crude 3-bromo-2-chlorobenzyl bromide (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium cyanide (1.2 eq) is added portion-wise, and the mixture is heated to reflux for 3-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile, which can be purified by column chromatography.
Step 2c: Hydrolysis of 3-Bromo-2-chlorophenylacetonitrile
-
Protocol: The crude 3-bromo-2-chlorophenylacetonitrile is heated to reflux in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for 4-8 hours. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Quantitative Data (Representative)
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 2a | 3-Bromo-2-chlorotoluene | 3-Bromo-2-chlorobenzyl bromide | NBS, AIBN | 70-85 | >95 |
| 2b | 3-Bromo-2-chlorobenzyl bromide | 3-Bromo-2-chlorophenylacetonitrile | NaCN | 80-90 | >95 |
| 2c | 3-Bromo-2-chlorophenylacetonitrile | This compound | H₂SO₄, H₂O | 75-85 | >98 |
Route 3: Willgerodt-Kindler Reaction of 3-Bromo-2-chloroacetophenone
This route is an alternative for the synthesis of phenylacetic acids from the corresponding acetophenones.
Step 3a: Synthesis of 3-Bromo-2-chloroacetophenone
-
Protocol: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent such as dichloromethane at 0 °C is added acetyl chloride (1.1 eq). 1-Bromo-2-chlorobenzene (1.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.
Step 3b: Willgerodt-Kindler Reaction and Hydrolysis
-
Protocol: A mixture of 3-bromo-2-chloroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux for 6-12 hours. After cooling, the reaction mixture is subjected to hydrolysis by adding a solution of sodium hydroxide and heating to reflux for an additional 8-16 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The precipitated product is collected by filtration, washed with water, and recrystallized to give this compound.
Quantitative Data (Representative)
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 3a | 1-Bromo-2-chlorobenzene | 3-Bromo-2-chloroacetophenone | CH₃COCl, AlCl₃ | 60-75 | >95 |
| 3b | 3-Bromo-2-chloroacetophenone | This compound | Sulfur, Morpholine, NaOH | 50-70 | >95 |
Experimental Workflow Diagrams
Caption: Workflow for Arndt-Eistert Homologation.
Caption: Workflow for Cyanation and Hydrolysis Route.
Caption: Workflow for the Willgerodt-Kindler Reaction Route.
Disclaimer: The provided protocols are representative and may require optimization based on specific laboratory conditions and the purity of the starting materials. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Special care should be taken when handling hazardous reagents such as thionyl chloride, diazomethane, and sodium cyanide.
"3-Bromo-2-chlorophenylacetic acid" as a building block in organic synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: The Synthetic Utility of Brominated and Chlorinated Phenylacetic Acid Derivatives
Introduction:
This document provides an overview of the applications of halogenated phenylacetic acid derivatives as versatile building blocks in organic synthesis. While the primary focus of this inquiry is 3-Bromo-2-chlorophenylacetic acid , it is important to note that the available scientific literature and experimental data predominantly feature its isomer, α-Bromo-2-chlorophenylacetic acid . This is largely due to the latter's established role as a key intermediate in the synthesis of significant pharmaceutical compounds.[1][2] This document will first present the available data for this compound and then provide detailed application notes and protocols for the extensively studied α-Bromo-2-chlorophenylacetic acid to serve as a comprehensive guide for researchers working with similarly structured synthons.
Section 1: this compound
Chemical Properties and Data:
| Property | Value | Reference |
| CAS Number | 1261438-67-8 | [3] |
| Molecular Formula | C₈H₆BrClO₂ | [3] |
| Molecular Weight | 249.49 g/mol | [3] |
| SMILES | O=C(O)CC1=CC=CC(Br)=C1Cl | [3] |
Application Overview:
Detailed experimental protocols and specific applications for this compound are not extensively reported in the available literature. However, based on its structure, it can be inferred that this molecule can serve as a building block in organic synthesis through reactions involving its carboxylic acid moiety or through transformations of the aromatic ring, such as cross-coupling reactions at the bromo- and chloro-substituted positions.
Section 2: α-Bromo-2-chlorophenylacetic acid: A Key Synthetic Intermediate
Chemical Properties and Data:
| Property | Value | Reference |
| CAS Number | 29270-30-2 | [4] |
| Synonyms | 2-Bromo-2-(2-chlorophenyl)acetic acid | [4] |
| Molecular Formula | C₈H₆BrClO₂ | [4] |
| Molecular Weight | 249.49 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 107-112 °C | [1] |
| Purity (by HPLC) | ≥ 97% | [4] |
Key Applications:
α-Bromo-2-chlorophenylacetic acid is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of the antiplatelet agent Clopidogrel.[1][2] Its utility stems from the presence of a reactive α-bromo group, which readily participates in nucleophilic substitution reactions, and a carboxylic acid functional group that can be easily modified.[5]
Beyond its role in Clopidogrel synthesis, this compound is utilized in:
-
The development of other biologically active molecules.[5]
-
The synthesis of various fine chemicals and specialty materials.
-
Research into enzyme inhibition and receptor binding.[5]
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-2-chlorophenylacetic acid
This protocol is based on the bromination of 2-chlorophenylacetic acid.
Workflow Diagram:
Caption: Synthesis of α-Bromo-2-chlorophenylacetic acid.
Methodology:
While several methods exist, a common approach involves the direct bromination of 2-chlorophenylacetic acid.[6]
-
Reactants: 2-chlorophenylacetic acid, liquid bromine (brominating agent), and red phosphorus (catalyst).
-
Procedure: 2-chlorophenylacetic acid is reacted with liquid bromine in the presence of a catalytic amount of red phosphorus. The reaction mixture is heated to facilitate the α-bromination.
-
Work-up: Following the reaction, the excess bromine is removed, and the product is isolated and purified, typically by crystallization.
-
Caution: This reaction generates hydrogen bromide as a byproduct and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chlorophenylacetic acid | [6] |
| Brominating Agent | Liquid Bromine | [6] |
| Catalyst | Red Phosphorus | [6] |
| Purity (HPLC) | 91.6% (example) | [6] |
Protocol 2: Synthesis of Methyl α-Bromo-2-chlorophenylacetate
This protocol describes the esterification of α-Bromo-2-chlorophenylacetic acid.
Workflow Diagram:
Caption: Esterification of α-Bromo-2-chlorophenylacetic acid.
Methodology:
The methyl ester is a key intermediate for subsequent coupling reactions, such as in the synthesis of Clopidogrel.[7]
-
Reactants: α-Bromo-2-chlorophenylacetic acid, methanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).[7]
-
Procedure: α-Bromo-2-chlorophenylacetic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated under reflux for several hours.[7]
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and a mild base to neutralize the acid catalyst. The organic layer is dried and concentrated to yield the desired ester, which can be further purified by distillation.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 55 g of α-bromo(2-chloro)phenyl acetic acid | [7] |
| Solvent | 200 ml of methanol | [7] |
| Catalyst | 30 g of concentrated sulfuric acid | [7] |
| Reaction Time | 4 hours | [7] |
| Product Yield | 53.5 g | [7] |
Protocol 3: Nucleophilic Substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (for Clopidogrel Synthesis)
This protocol outlines the reaction of the methyl ester with a key heterocyclic amine.
Logical Relationship Diagram:
Caption: Synthesis of a Clopidogrel precursor.
Methodology:
This reaction forms the core structure of Clopidogrel.
-
Reactants: Methyl α-bromo(2-chloro)phenylacetate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a base (e.g., potassium carbonate).[7]
-
Solvent: A polar solvent such as methanol, ethanol, acetone, or dimethylformamide.[7]
-
Procedure: The methyl ester and the thienopyridine derivative are reacted in the presence of at least one equivalent of a base in a suitable polar solvent.[7]
-
Work-up: Upon completion of the reaction, the solid base is filtered off, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be purified.[7]
While specific applications of this compound are not widely documented, its isomeric counterpart, α-Bromo-2-chlorophenylacetic acid, serves as an exemplary model for the synthetic utility of halogenated phenylacetic acids. The protocols and data presented for the α-isomer highlight its importance as a versatile building block in the synthesis of complex, biologically active molecules. Researchers investigating this compound can utilize these methodologies as a foundational guide for exploring its reactivity and potential applications in novel synthetic pathways.
References
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. Cas 29270-30-2,2-Bromo-2-(2'-chlorophenyl) acetic acid | lookchem [lookchem.com]
- 3. appchemical.com [appchemical.com]
- 4. a-Bromo-2-chlorophenylacetic acid 97 29270-30-2 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 3-Bromo-2-chlorophenylacetic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Bromo-2-chlorophenylacetic acid and its isomers, particularly α-Bromo-2-chlorophenylacetic acid, are versatile chemical intermediates with significant applications in the synthesis of a variety of organic molecules.[1] While their use in the pharmaceutical industry, notably in the synthesis of the antiplatelet agent Clopidogrel, is well-documented, their role in the agrochemical sector as precursors to herbicides and pesticides is also of considerable interest to researchers and developers in crop protection.[2][3] The unique substitution pattern of the phenyl ring, combined with the reactive carboxylic acid and bromo-functional groups, provides a scaffold for the development of novel active ingredients.
These compounds serve as key building blocks, allowing for the introduction of the 3-bromo-2-chlorophenyl moiety into larger, more complex molecules, a common strategy in the design of new crop protection agents. The presence of both bromine and chlorine atoms on the phenyl ring can influence the biological activity, metabolic stability, and target-site binding of the final agrochemical product.
This document provides an overview of the application of this compound in agrochemical synthesis, including a detailed protocol for a key synthetic transformation.
Agrochemical Applications
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the broader class of phenylacetic acid derivatives has established applications in the agrochemical industry. For instance, phenylacetic acid derivatives are precursors to insecticides, fungicides, and herbicides.[4] The halogenated derivatives, in particular, are of interest for developing new pesticides.
One of the key applications of α-bromo-2-chlorophenylacetic acid and its esters is in nucleophilic substitution reactions, where the bromine atom serves as a good leaving group. This allows for the attachment of various functional groups and heterocyclic systems, which are often essential for biological activity in agrochemicals.[1]
Experimental Protocols
The synthesis of agrochemicals often involves multi-step processes. A crucial first step when utilizing this compound is often its conversion to a more reactive intermediate, such as its methyl ester, α-Bromo-2-chlorophenylacetate. This ester can then be used in subsequent reactions to build the final agrochemical structure.
Synthesis of Methyl α-Bromo-2-chlorophenylacetate
This protocol describes the esterification of α-Bromo-2-chlorophenylacetic acid to its methyl ester, a key intermediate for further agrochemical synthesis. The following is a general method adapted from literature procedures for similar esterifications.[3]
Materials:
-
α-Bromo-2-chlorophenylacetic acid
-
Methyl acetate
-
Lewis acid catalyst (e.g., Titanium tetrachloride)
-
Water (for washing)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve α-Bromo-2-chlorophenylacetic acid (1 equivalent) in methyl acetate.
-
With stirring, add a catalytic amount of a Lewis acid, such as titanium tetrachloride (e.g., 0.02-0.08 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 2-16 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture to quench the catalyst and dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel and perform an extraction with an organic solvent like dichloromethane.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude methyl α-bromo-2-chlorophenylacetate.
-
The crude product can be further purified by techniques such as distillation or column chromatography if necessary.
Quantitative Data:
The following table summarizes typical reaction parameters and outcomes for the synthesis of methyl α-bromo-2-chlorophenylacetate, based on data from similar patented procedures.[3]
| Parameter | Value | Reference |
| Starting Material | α-Bromo-2-chlorophenylacetic acid | [3] |
| Reagent | Methyl acetate | [3] |
| Catalyst | Titanium tetrachloride | [3] |
| Catalyst Loading | 0.02-0.08 mol equivalent | [3] |
| Reaction Time | 2 - 16 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Purity (by HPLC) | >99% | [3] |
| Yield | >90% | [3] |
Synthetic Pathways and Workflows
The synthesis of agrochemicals from this compound typically follows a logical workflow, starting from the raw material and proceeding through key intermediates to the final active ingredient.
Caption: General workflow for agrochemical synthesis.
The above diagram illustrates the general synthetic pathway. The initial step often involves the bromination of 2-chlorophenylacetic acid to yield α-bromo-2-chlorophenylacetic acid, which is then typically esterified. This activated intermediate is then reacted with a suitable nucleophile or coupling partner to introduce the desired functional groups for agrochemical activity.
Caption: Protocol for methyl ester synthesis.
This flowchart provides a step-by-step visualization of the experimental protocol for the synthesis of methyl α-bromo-2-chlorophenylacetate, a key intermediate.
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of agrochemicals. Their chemical reactivity allows for the construction of complex molecules with potential herbicidal, insecticidal, or fungicidal properties. The provided protocol for the synthesis of methyl α-bromo-2-chlorophenylacetate serves as a foundational step for researchers looking to explore the potential of this chemical scaffold in the development of new and effective crop protection agents. Further research into specific agrochemical targets and the optimization of synthetic routes will continue to be an important area of investigation for the agrochemical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. CN109574825B - A kind of synthetic method of phenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of α-Bromo-2-chlorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of α-bromo-2-chlorophenylacetic acid and its derivatives. This compound is a key intermediate in the production of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The following sections detail various synthetic methodologies, experimental procedures, and quantitative data to support research and development in this area.
Introduction
α-Bromo-2-chlorophenylacetic acid and its esters are versatile intermediates in organic synthesis.[1] Their molecular structure, featuring a carboxylic acid (or ester) function, an α-bromine atom, and a substituted phenyl ring, allows for a variety of chemical transformations. These compounds are particularly significant in the pharmaceutical industry, where they serve as crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs).[2] This document outlines established methods for the preparation of these valuable synthetic intermediates.
Synthesis of α-Bromo-2-chlorophenylacetic Acid
There are several reported methods for the synthesis of α-bromo-2-chlorophenylacetic acid. The choice of method may depend on factors such as starting material availability, scale, and safety considerations.
Method 1: Bromination of 2-Chlorophenylacetic Acid
A common approach involves the direct bromination of 2-chlorophenylacetic acid at the alpha position. Various brominating agents can be employed.
Protocol 1: Bromination using Sodium Bromide and Hydrogen Peroxide
This method utilizes an in-situ generation of bromine from sodium bromide and hydrogen peroxide under acidic conditions.[2][3]
Experimental Protocol:
-
In a 1.0 L three-necked reaction flask equipped with a mechanical stirrer, add 100g (0.58 mol) of 2-chlorophenylacetic acid, 119.4g (1.16 mol) of sodium bromide, 300 mL of dichloromethane, and 300 mL of water.
-
Stir the mixture at room temperature.
-
Add 116g of 50% sulfuric acid solution to the flask.
-
Control the internal temperature at 10-15°C and slowly add 394g of 30% hydrogen peroxide dropwise. Ensure the temperature does not exceed 20°C during the addition.
-
After the dropwise addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.
-
Upon completion, separate the organic and aqueous layers. The desired product is in the organic layer.
-
The organic layer can be washed, dried, and the solvent evaporated to yield the crude product, which can be further purified by recrystallization.
Table 1: Reagents and Conditions for Bromination of 2-Chlorophenylacetic Acid
| Reagent/Parameter | Quantity/Value | Molar Ratio/Condition |
| 2-Chlorophenylacetic Acid | 100 g | 1.0 eq |
| Sodium Bromide | 119.4 g | 2.0 eq |
| 50% Sulfuric Acid | 116 g | - |
| 30% Hydrogen Peroxide | 394 g | - |
| Dichloromethane | 300 mL | - |
| Water | 300 mL | - |
| Reaction Temperature | 10-15°C (addition), 30°C (reaction) | - |
| Reaction Time | 36 hours | - |
Method 2: Synthesis from 2-Chlorobenzaldehyde
An alternative route starts from 2-chlorobenzaldehyde, which reacts with tribromomethane in the presence of a strong base.[4]
Protocol 2: Reaction of 2-Chlorobenzaldehyde with Tribromomethane
-
Prepare a solution of 270 g of potassium hydroxide in 800 ml of water.
-
Add 34 g of tetrabutylphosphonium bromide to the potassium hydroxide solution.
-
In a separate flask, dissolve 141 g of 2-chlorobenzaldehyde and 270 g of tribromomethane in 500 ml of ethyl ether.
-
Add the ethereal solution to the aqueous potassium hydroxide solution.
-
Stir the mixture vigorously for 24 hours at 0°C.
-
After the reaction, perform a standard acid-base workup to isolate the carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.
Table 2: Reagents and Conditions for Synthesis from 2-Chlorobenzaldehyde
| Reagent/Parameter | Quantity/Value | Molar Ratio/Condition |
| 2-Chlorobenzaldehyde | 141 g | 1.0 eq |
| Tribromomethane | 270 g | 1.06 eq |
| Potassium Hydroxide | 270 g | 4.8 eq |
| Tetrabutylphosphonium Bromide | 34 g | 0.1 eq |
| Ethyl Ether | 500 mL | - |
| Water | 800 mL | - |
| Reaction Temperature | 0°C | - |
| Reaction Time | 24 hours | - |
| Yield | 48% | - |
Synthesis of α-Bromo-2-chlorophenylacetic Acid Derivatives
The primary derivatives of α-bromo-2-chlorophenylacetic acid are its esters, which are also crucial intermediates.
Synthesis of Methyl α-Bromo-2-chlorophenylacetate
The methyl ester is commonly synthesized by the esterification of the corresponding carboxylic acid.
Protocol 3: Esterification using Methanol and Sulfuric Acid
-
Dissolve 55 g of α-bromo-2-chlorophenylacetic acid in 200 ml of methanol in a round-bottom flask.[4]
-
Carefully add 30 g of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4 hours.[4]
-
After cooling, remove the methanol under reduced pressure.
-
To the residue, add 100 ml of isopropyl ether and 100 ml of water.
-
Neutralize the mixture, and then separate the organic phase.
-
Dry the ethereal phase, concentrate it, and distill the residue under reduced pressure to obtain the pure methyl ester.
Protocol 4: Esterification using Methyl Acetate and a Lewis Acid Catalyst
This method provides an alternative to using strong mineral acids.[5]
-
In a reaction flask, combine 5g (0.02 mol) of α-bromo-2-chlorophenylacetic acid and 30ml of methyl acetate.
-
Add 0.08ml of titanium tetrachloride (a Lewis acid catalyst) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, add water to the reaction mixture to quench the catalyst and facilitate phase separation.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the product.
Table 3: Comparison of Esterification Methods
| Parameter | Protocol 3 (Methanol/H₂SO₄) | Protocol 4 (Methyl Acetate/TiCl₄) |
| Esterifying Agent | Methanol | Methyl Acetate |
| Catalyst | Concentrated Sulfuric Acid | Titanium Tetrachloride |
| Reaction Time | 4 hours | 4 hours |
| Yield | Not specified in detail | >90%[5] |
| Purity (HPLC) | Not specified in detail | >99%[5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic routes described above.
References
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. Page loading... [guidechem.com]
- 3. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 3-Bromo-2-chlorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 3-Bromo-2-chlorophenylacetic acid (CAS No. 1261438-67-8), a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to ensure accurate identification, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is typically employed to separate the main compound from any potential impurities.
Quantitative Data Summary
| Parameter | Value |
| Purity | ≥ 98.0% |
| Retention Time (Typical) | 5-7 minutes |
| Wavelength (λmax) | 220 nm |
Experimental Protocol
Objective: To determine the purity of a sample of this compound by HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area.
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Identification
GC-MS is a powerful technique for the structural confirmation of this compound and the identification of volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is typically required.
Quantitative Data Summary (for a derivatized sample)
| Parameter | Value |
| Molecular Ion (M+) of TMS derivative | Expected around m/z 320/322/324 |
| Key Fragmentation Ions | To be determined experimentally |
Experimental Protocol
Objective: To confirm the structure of this compound and identify volatile impurities by GC-MS following derivatization.
Materials:
-
This compound sample
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
GC vials with inserts
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a GC vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Interpretation: Analyze the resulting total ion chromatogram and mass spectra to confirm the structure of the derivatized analyte and identify any impurities by comparing with mass spectral libraries.
Caption: GC-MS analysis workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.
Quantitative Data Summary (Predicted)
| Nucleus | Chemical Shift (δ, ppm) - Predicted | Multiplicity |
| ¹H | ~10-12 | singlet (1H, COOH) |
| ~7.2-7.6 | multiplet (3H, Ar-H) | |
| ~3.7 | singlet (2H, CH₂) | |
| ¹³C | ~175 | C=O |
| ~135 | C-Cl | |
| ~130-133 | Ar-C | |
| ~128 | Ar-C | |
| ~125 | C-Br | |
| ~40 | CH₂ |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Experimental Protocol
Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Analysis:
-
Assign the peaks in both spectra to the corresponding protons and carbons in the structure of this compound.
-
Caption: NMR spectroscopy workflow for structural elucidation.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements, which is used to confirm the empirical formula of the compound.
Quantitative Data Summary
| Element | Theoretical % |
| Carbon (C) | 38.52 |
| Hydrogen (H) | 2.42 |
| Bromine (Br) | 32.02 |
| Chlorine (Cl) | 14.21 |
| Oxygen (O) | 12.83 |
Experimental Protocol
Objective: To determine the elemental composition of this compound and compare it with the theoretical values.
Materials:
-
Dry, pure sample of this compound
Instrumentation:
-
CHN/O Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the dry, pure sample into a tin capsule.
-
Analysis:
-
Analyze the sample using a CHN elemental analyzer, which involves combustion of the sample and quantification of the resulting gases (CO₂, H₂O, and N₂).
-
For oxygen analysis, a separate pyrolysis method is typically used.
-
Halogen content can be determined by specific titration methods after combustion.
-
-
Calculation: The instrument software calculates the percentage of each element.
-
Comparison: Compare the experimental percentages with the theoretical values for the molecular formula C₈H₆BrClO₂. The results should be within ±0.4% of the theoretical values.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Bromo-2-chlorophenylacetic Acid
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Bromo-2-chlorophenylacetic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is suitable for purity assessment and quality control in research, development, and manufacturing environments.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients. A reliable analytical method is therefore essential for its characterization and quality control. This application note presents a straightforward and reproducible HPLC method for the determination of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of halogenated aromatic compounds.
-
Vials: 2 mL amber glass vials with screw caps.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade trifluoroacetic acid (TFA).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent).
-
This stock solution has a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.01 mg/mL to 0.2 mg/mL).
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Prepare a stock solution of approximately 1 mg/mL in the diluent.
-
Further dilute the sample with the diluent to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides a sharp, well-resolved peak for this compound with a retention time of approximately 7.5 minutes. The use of trifluoroacetic acid in the mobile phase ensures good peak shape for the acidic analyte. The UV detection at 210 nm is suitable for the carboxyl group's absorbance.
Method Validation
The method was validated for linearity, precision, and accuracy.
Linearity:
The linearity of the method was evaluated by analyzing a series of six standard solutions. The calibration curve showed excellent linearity over the concentration range of 0.01 to 0.2 mg/mL.
| Parameter | Result |
| Concentration Range | 0.01 - 0.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Equation | y = mx + c |
Precision:
The precision of the method was determined by six replicate injections of a standard solution at a concentration of 0.1 mg/mL.
| Parameter | Result |
| Retention Time RSD (%) | < 0.5% |
| Peak Area RSD (%) | < 1.0% |
Accuracy:
Accuracy was assessed by a spike and recovery study. A known amount of this compound was added to a sample matrix and the recovery was calculated.
| Spike Level | Mean Recovery (%) |
| 80% | 99.2% |
| 100% | 101.5% |
| 120% | 98.9% |
Protocol Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it highly suitable for routine quality control of this important pharmaceutical intermediate.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes.
Caption: Logical relationship of HPLC method parameters to performance outcomes.
Application Note & Protocol: GC-MS Analysis of 3-Bromo-2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the qualitative and quantitative analysis of 3-Bromo-2-chlorophenylacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated aromatic carboxylic acid, and its analysis is pertinent in various fields, including pharmaceutical development and chemical synthesis, where it may be used as an intermediate.[1][2] Due to the polar nature of the carboxylic acid group, a derivatization step is essential to increase volatility for GC analysis. This protocol outlines procedures for sample preparation, derivatization, GC-MS instrument parameters, and data analysis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds in complex mixtures.[3] For non-volatile or polar compounds like carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. This application note details a robust protocol for the analysis of this compound, a compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol .[4] The methodology is designed to provide high sensitivity and specificity, which is crucial for impurity profiling in drug development and quality control in chemical manufacturing.
Experimental Protocol
This protocol is a comprehensive guide for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Extraction (from a matrix):
-
For solid samples, use a suitable extraction solvent (e.g., ethyl acetate) and technique (e.g., sonication or Soxhlet extraction).
-
For liquid samples, a liquid-liquid extraction may be employed. For instance, acidify the aqueous sample and extract with a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the derivatization solvent.
-
Derivatization
Derivatization is a key step to ensure the volatility of the acidic analyte. Silylation is a common and effective method for carboxylic acids.
-
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
-
Procedure:
-
To the dried sample residue or a known volume of the standard solution (evaporated to dryness), add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Interface Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 amu (Scan Mode) |
| Data Acquisition | Scan or Selected Ion Monitoring (SIM) |
Data Analysis
-
Qualitative Analysis: Identify the derivatized this compound peak by its retention time and by comparing its mass spectrum with a reference spectrum or through spectral interpretation. The mass spectrum should exhibit characteristic isotopic patterns for bromine and chlorine.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Use the calibration curve to determine the concentration of this compound in the unknown samples. An internal standard may be used for improved accuracy.[5]
Expected Quantitative Data
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. Note: These are predicted values and should be experimentally determined.
| Parameter | Value | Notes |
| Retention Time (RT) | To be determined | Dependent on the specific GC conditions and column. |
| Molecular Ion (M+) of TMS derivative | m/z 320, 322, 324 | Based on the molecular weight of the TMS ester of C8H6BrClO2. The isotopic pattern will be characteristic of one Br and one Cl atom. |
| Key Fragment Ions | To be determined | Characteristic fragments will aid in structural confirmation. |
| Limit of Detection (LOD) | < 1 µg/mL | Expected based on typical GC-MS sensitivity for similar compounds. |
| Limit of Quantification (LOQ) | < 5 µg/mL | Expected based on typical GC-MS sensitivity for similar compounds. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps of the analytical protocol.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical steps in the analytical protocol.
References
Application Notes and Protocols for α-Bromo-2-chlorophenylacetic acid
A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis
Introduction
α-Bromo-2-chlorophenylacetic acid is a highly reactive organic compound that serves as a important building block in the synthesis of a variety of more complex molecules.[1][2] Its structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a 2-chlorophenyl ring, makes it a versatile intermediate for creating pharmaceuticals and agrochemicals.[2][3] Notably, it is a key precursor in the synthesis of the antiplatelet agent Clopidogrel.[1][4] The reactivity of the alpha-bromo group allows for various nucleophilic substitution reactions, while the carboxylic acid moiety can be readily esterified, providing multiple avenues for molecular elaboration.[2]
Note on Nomenclature: The protocols herein refer to α-Bromo-2-chlorophenylacetic acid (CAS No: 29270-30-2), where the bromine atom is on the carbon adjacent to the carboxyl group. This is in contrast to "3-Bromo-2-chlorophenylacetic acid," where the bromine would be on the phenyl ring. The available scientific literature predominantly focuses on the alpha-bromo isomer due to its significance in pharmaceutical synthesis.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid with a melting point in the range of 106-112 °C.[2][4] It is slightly soluble in water but shows good solubility in various organic solvents.[4]
Applications
The primary application of α-Bromo-2-chlorophenylacetic acid lies in its role as a synthetic intermediate.[4] Key application areas include:
-
Pharmaceutical Development: It is a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs), most notably the antithrombotic drug Clopidogrel.[1][5]
-
Agrochemical Chemistry: The compound is utilized in the development of new pesticides and herbicides.[2]
-
Organic Synthesis: Its reactive nature is leveraged to introduce the 2-chlorophenylacetyl moiety into a variety of organic structures.
Quantitative Data Summary
The following table summarizes key quantitative data from representative reactions involving α-Bromo-2-chlorophenylacetic acid and its derivatives.
| Reaction Type | Starting Material(s) | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| Synthesis | 2-Chlorobenzaldehyde | CHBr₃, KOH | α-Bromo-2-chlorophenylacetic acid | 63-67% | Analytically Pure | [3] |
| Esterification | α-Bromo-2-chlorophenylacetic acid | Methanol, H₂SO₄ | Methyl α-bromo-2-chlorophenylacetate | ~97% (calculated) | Not specified | [3] |
| Esterification | α-Bromo-2-chlorophenylacetic acid | Methyl acetate, TiCl₄ | Methyl α-bromo-2-chlorophenylacetate | 93.37% | 99.6% (HPLC) | [6] |
| Nucleophilic Substitution | Methyl α-bromo-2-chlorophenylacetate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | NaHCO₃ | Racemic Clopidogrel | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-2-chlorophenylacetic acid
This protocol details the synthesis of the title compound from 2-chlorobenzaldehyde.
Materials:
-
2-chlorobenzaldehyde
-
Tribromomethane (CHBr₃)
-
Isopropyl ether
-
Potassium hydroxide (KOH)
-
Benzyltrimethylammonium chloride
-
Water
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
Prepare a solution of 135 g of KOH and 12.5 g of benzyltrimethylammonium chloride in 400 ml of water in a suitable reaction vessel equipped with vigorous stirring and cooling.
-
Cool the solution to below 0 °C.
-
Separately, prepare a solution of 70.5 g of 2-chlorobenzaldehyde and 127 g of tribromomethane in 150 ml of isopropyl ether.
-
Slowly add the organic solution to the vigorously stirred aqueous solution, maintaining the temperature between -5 °C and 0 °C.
-
Stir the mixture for 26 hours at a temperature between -5 °C and 0 °C.[3]
-
After 26 hours, add 400 ml of water and 250 ml of isopropyl ether to the reaction mixture.
-
Separate the organic phase.
-
Acidify the remaining aqueous phase by adding concentrated hydrochloric acid.
-
Extract the aqueous phase twice with 100 ml of toluene each time.
-
Dry the combined toluene extracts and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from toluene to yield the pure α-bromo-2-chlorophenylacetic acid.[3]
Protocol 2: Esterification to Methyl α-bromo-2-chlorophenylacetate
This protocol describes the conversion of α-Bromo-2-chlorophenylacetic acid to its methyl ester, a direct precursor to Clopidogrel.
Materials:
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α-Bromo-2-chlorophenylacetic acid (55 g)
-
Methanol (200 ml)
-
Concentrated sulfuric acid (30 g)
-
Isopropyl ether (100 ml)
-
Water (100 ml)
Procedure:
-
Dissolve 55 g of α-bromo-2-chlorophenylacetic acid in 200 ml of methanol in a round-bottom flask.[3]
-
Carefully add 30 g of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4 hours.[3]
-
After cooling, remove the methanol under reduced pressure.
-
To the residue, add 100 ml of isopropyl ether and 100 ml of water.
-
Neutralize the mixture.
-
Separate the ethereal phase, dry it, and concentrate under reduced pressure.
-
The resulting methyl ester can be further purified by distillation under reduced pressure.[3]
Mandatory Visualizations
Experimental Workflow for the Synthesis of α-Bromo-2-chlorophenylacetic acid
References
- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 4. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 5. Cas 29270-30-2,2-Bromo-2-(2'-chlorophenyl) acetic acid | lookchem [lookchem.com]
- 6. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromo-2-chlorophenylacetic Acid as a Precursor for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-2-chlorophenylacetic acid (CAS No. 1261438-67-8) is a halogenated aromatic carboxylic acid.[1] Its structure suggests potential as a precursor for a variety of novel compounds due to the presence of multiple reactive sites: the carboxylic acid group, and the bromo and chloro substituents on the phenyl ring. However, a comprehensive review of current scientific literature and patent databases reveals a notable scarcity of published research detailing the use of this compound as a starting material for the synthesis of new chemical entities.
In contrast, its constitutional isomer, α-Bromo-2-chlorophenylacetic acid (also known as 2-Bromo-2-(2'-chlorophenyl)acetic acid; CAS No. 29270-30-2), is a well-documented and widely utilized precursor in the pharmaceutical industry.[2][3] Most notably, it is a key intermediate in the synthesis of the widely used antiplatelet agent, Clopidogrel.[2]
This document will therefore focus on the established applications of the readily available isomer, α-Bromo-2-chlorophenylacetic acid, as a practical guide for researchers. Additionally, we will present a theoretical framework for the potential applications of this compound in the synthesis of novel compounds, based on the known reactivity of its functional groups.
Established Application: α-Bromo-2-chlorophenylacetic Acid in the Synthesis of Clopidogrel
α-Bromo-2-chlorophenylacetic acid is a critical building block for the synthesis of Clopidogrel, a thienopyridine derivative that functions as an irreversible P2Y12 receptor antagonist to prevent blood clots.[2] The synthesis involves the reaction of the methyl ester of α-Bromo-2-chlorophenylacetic acid with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[4]
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| α-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | 107-112 | White to off-white solid |
| Methyl α-bromo-2-chlorophenylacetate | C₉H₈BrClO₂ | 263.52 | - | Faint yellow oily liquid |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C₇H₉NS | 139.22 | - | - |
| Clopidogrel | C₁₆H₁₆ClNO₂S | 321.82 | - | - |
Data sourced from commercial supplier information and patent literature.[2][4]
Reaction Scheme for Clopidogrel Synthesis
The synthesis of Clopidogrel from α-Bromo-2-chlorophenylacetic acid can be represented by the following two-step process:
Caption: Synthesis of Clopidogrel from α-Bromo-2-chlorophenylacetic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl α-bromo-2-chlorophenylacetate [4]
-
Dissolve 55 g of α-bromo(2-chloro)phenylacetic acid in 200 ml of methanol in a round-bottom flask.
-
Carefully add 30 g of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
To the residue, add 100 ml of isopropyl ether and 100 ml of water.
-
Neutralize the aqueous phase, then separate the ethereal phase.
-
Dry the ethereal phase and concentrate it.
-
Distill the resulting methyl ester under reduced pressure to yield the final product (approximately 53.5 g).
Protocol 2: Synthesis of Clopidogrel [4]
-
To 13.5 g of methyl α-bromo-2-chlorophenylacetate in 80 ml of methanol, add 7 g of pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 6 g of sodium bicarbonate.
-
Stir the mixture at 80°C for 6 hours.
-
After cooling, remove the solid by filtration.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add 120 ml of ethyl acetate and 60 ml of water.
-
Separate the organic phase, wash with water, and then cool to -10°C.
-
Add a mixture of 20 g of ice and 10 ml of concentrated hydrochloric acid to precipitate the hydrochloride salt of the final product.
Theoretical Applications: this compound as a Precursor for Novel Compounds
While specific examples are not prevalent in the literature, the structure of this compound allows for several potential synthetic transformations to generate novel compounds with potential biological activities. The presence of the carboxylic acid, bromo, and chloro groups offers multiple handles for chemical modification.
Potential Synthetic Pathways
The following diagram illustrates hypothetical reaction pathways originating from this compound:
Caption: Potential synthetic pathways for this compound.
Proposed Experimental Protocols (Hypothetical)
The following protocols are theoretical and would require optimization.
Protocol 3: Synthesis of a Novel Amide Derivative
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a desired primary or secondary amine (1.1 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of a Biaryl Derivative via Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), a desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Add a solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
While this compound is not a widely documented precursor for novel compounds, its isomer, α-Bromo-2-chlorophenylacetic acid, serves as a valuable starting material in the pharmaceutical industry, particularly for the synthesis of Clopidogrel. The established protocols for the synthesis and derivatization of α-Bromo-2-chlorophenylacetic acid can serve as a foundational guide for researchers interested in exploring the synthetic potential of this compound. The theoretical pathways outlined in this document provide a starting point for the rational design and synthesis of new chemical entities with potential applications in drug discovery and materials science. Further research is warranted to explore and validate these potential applications.
References
Application Notes and Protocols: 3-Bromo-2-chlorophenylacetic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-2-chlorophenylacetic acid and its derivatives as a versatile building block in the synthesis of a diverse range of heterocyclic compounds. The unique substitution pattern of this starting material, featuring a carboxylic acid, an α-bromo group, and ortho-chloro and meta-bromo substituents on the phenyl ring, offers multiple reactive sites for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Synthesis of Thiazole Derivatives
The reaction of α-halo carbonyl compounds with thioamides, known as the Hantzsch thiazole synthesis, is a cornerstone of heterocyclic chemistry.[1][2][3][4] While typically employing α-haloketones, this compound, as an α-halo acid, can be expected to react with thiourea to yield 2-aminothiazol-4-one derivatives. These structures are of significant interest in medicinal chemistry.[5]
Experimental Protocol: Synthesis of 2-Amino-5-(2-chloro-3-bromophenyl)thiazol-4(5H)-one
This protocol describes a proposed synthesis based on the well-established Hantzsch thiazole synthesis.[1][6]
Reaction Scheme:
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-chlorophenylacetic Acid
Welcome to the technical support center for the purification of 3-Bromo-2-chlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
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Q1: My compound does not dissolve in the recrystallization solvent, even with heating. What should I do?
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A1: This indicates that the chosen solvent is not suitable. For this compound, which is a substituted phenylacetic acid, non-polar to moderately polar solvents are often a good starting point. Toluene has been successfully used for the recrystallization of the similar compound α-bromo(2-chloro)phenylacetic acid.[1] If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water, toluene/hexane) can be employed. The ideal solvent should dissolve the compound when hot but not when cold.[2][3]
-
-
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
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A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool more slowly to promote gradual crystal formation.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[4]
-
-
-
Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
-
A3: If crystallization does not initiate spontaneously, you can try the following:
-
Induce crystallization: Scratch the inner surface of the flask with a glass rod.[4]
-
Seed crystals: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
Reduce the volume of the solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool further: Place the flask in an ice bath to further decrease the solubility of the compound.
-
-
-
Q4: The purified crystals are colored. How can I remove the color?
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A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Acid-Base Extraction Issues
-
Q5: I am not getting a good separation between the organic and aqueous layers during extraction. What could be the cause?
-
A5: Poor separation can be due to the formation of an emulsion. To break an emulsion, you can:
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Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5]
-
-
-
Q6: After acidifying the aqueous layer, my product precipitates as a fine powder that is difficult to filter. What should I do?
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A6: A very fine precipitate can clog the filter paper. In this case, it is better to perform a back-extraction. Add a fresh portion of an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to the acidified aqueous solution and extract the neutral carboxylic acid back into the organic layer. You can then dry the organic layer and remove the solvent to obtain your purified product.[6]
-
-
Q7: What are the common impurities I should be trying to remove during the purification of this compound?
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A7: Common impurities depend on the synthetic route. If synthesized from 2-chlorophenylacetic acid via bromination, impurities could include:
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Unreacted 2-chlorophenylacetic acid.
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Di-brominated byproducts.
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Residual brominating agents or catalysts. If synthesized from a substituted benzyl cyanide, unreacted nitrile could be an impurity.[1] Acid-base extraction is particularly effective at removing neutral and basic impurities.
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-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a closely related compound.
| Parameter | Value | Compound | Reference |
| Purity by HPLC | ≥ 99% | α-Bromo-2-chlorophenylacetic acid | [7] |
| Melting Point | 107-112 °C | α-Bromo-2-chlorophenylacetic acid | [7] |
| Recrystallization Yield | ~67% | α-bromo(2-chloro)phenylacetic acid |
Experimental Protocols
1. Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
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Solvent Selection: Based on literature for similar compounds, toluene is a good starting point.[1] Test the solubility of a small amount of your crude product in different solvents to find one that dissolves the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
2. Acid-Base Extraction Protocol
This method is effective for removing neutral and basic impurities.
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Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the deprotonated product, while the organic layer will contain neutral impurities.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Alternatively, perform a back-extraction into an organic solvent as described in Q6.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
- 1. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
Technical Support Center: Recrystallization of 3-Bromo-2-chlorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-2-chlorophenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process. This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient Solvent | Add a small amount of additional hot solvent incrementally until the solid dissolves. Be cautious not to add a large excess, as this will reduce the final yield. |
| Inappropriate Solvent | The solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection guide (see FAQs) and consider a different solvent or a solvent mixture. |
| Insoluble Impurities | If a significant portion of the solid dissolves but a small amount remains, these may be insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too Much Solvent | The solution may be too dilute (below the saturation point). Concentrate the solution by gently heating it to evaporate some of the solvent, then allow it to cool again. |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not been initiated. Try one of the following techniques: - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site. - Cooling: Cool the solution in an ice bath to further decrease the solubility. |
| Rapid Cooling | Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution Cooled Too Quickly | The compound is coming out of solution above its melting point. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| High Concentration of Impurities | A high impurity level can lower the melting point of the mixture and promote oiling out. Consider purifying the crude product by another method (e.g., column chromatography) before recrystallization. |
| Inappropriate Solvent | The boiling point of the solvent may be too high relative to the melting point of the compound. Select a solvent with a lower boiling point. |
Problem 4: Low recovery of purified crystals.
| Possible Cause | Solution |
| Too Much Solvent Used | A significant amount of the product remains dissolved in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| Premature Crystallization During Hot Filtration | The solution cooled and crystals formed on the filter paper or in the funnel during hot filtration. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. Adding a slight excess of solvent before filtration can also help. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Ensure the wash solvent is thoroughly chilled. |
| Incomplete Crystallization | The solution was not cooled for a sufficient amount of time or to a low enough temperature. Allow more time for cooling or use a colder cooling bath (e.g., ice-salt bath). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Based on the properties of the closely related α-bromo(2-chloro)phenylacetic acid, toluene is a known successful recrystallization solvent. Other potential solvents to investigate, based on the solubility of phenylacetic acid derivatives, include:
-
Alcohols (e.g., Ethanol, Methanol, Isopropanol): Phenylacetic acids generally show good solubility in alcohols. A mixed solvent system with water might be necessary to decrease solubility at lower temperatures.
-
Esters (e.g., Ethyl Acetate): Often a good balance of polarity for dissolving organic acids.
-
Ketones (e.g., Acetone): Similar to esters in their solvent properties.
-
Hydrocarbons (e.g., Hexane, Heptane): The compound is likely to have low solubility in nonpolar solvents like hexane, which could be useful as an anti-solvent in a mixed solvent system.
A systematic approach to solvent selection is recommended, as outlined in the experimental protocol below.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is expected to be a white to off-white crystalline solid. The melting point of the closely related α-bromo-2-chlorophenylacetic acid is in the range of 107-112 °C, which can serve as an approximate reference. A sharp melting point range after recrystallization is a good indicator of purity.
Q3: How can I improve the purity of my final product?
A3: To enhance purity, ensure the following:
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Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals, which are less likely to trap impurities.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
If the initial purity is very low, a second recrystallization may be necessary.
Q4: What is a mixed solvent system and when should I use it?
A4: A mixed solvent system uses two miscible solvents with different polarities. It is employed when no single solvent has the desired solubility characteristics. Typically, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the cloud point). The solution is then reheated until it becomes clear and allowed to cool slowly. For this compound, a potential mixed solvent system could be ethanol (good solvent) and water (poor solvent), or toluene (good solvent) and hexane (poor solvent).
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
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Heat the test tubes that did not show significant dissolution. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid material.
-
-
Crystallization:
-
Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
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Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
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Addition of Anti-solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.
Data Presentation
Table 1: Qualitative Solubility of Phenylacetic Acid Derivatives in Common Solvents (Guideline for this compound)
| Solvent Class | Example Solvents | Expected Solubility of Phenylacetic Acid Derivatives | Suitability for Recrystallization |
| Nonpolar Hydrocarbons | Hexane, Heptane | Very Low | Good as an anti-solvent in a mixed solvent system. |
| Aromatic Hydrocarbons | Toluene | Good when hot, lower when cold | Good. Toluene has been shown to be effective for similar compounds. |
| Ethers | Diethyl Ether, THF | Moderate to High | May be too soluble for good recovery unless used in a mixed system. |
| Halogenated Solvents | Dichloromethane | High | Generally too soluble for effective recrystallization. |
| Esters | Ethyl Acetate | High | Often a good recrystallization solvent, may require a co-solvent. |
| Ketones | Acetone | High | Often a good recrystallization solvent, may require a co-solvent. |
| Alcohols | Methanol, Ethanol | Very High | Usually requires a poor solvent (like water) to be added to reduce solubility upon cooling. |
| Water | Very Low | Good as an anti-solvent in a mixed system with a polar organic solvent. |
Note: This table provides general guidance. Experimental verification is crucial to determine the optimal solvent for this compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
Technical Support Center: Synthesis of 3-Bromo-2-chlorophenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-2-chlorophenylacetic acid (also referred to as α-Bromo-2-chlorophenylacetic acid).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic approach is the α-bromination of 2-chlorophenylacetic acid. Several brominating agents can be employed, each with its own advantages and potential for impurity formation. Key methods include:
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Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. It is effective but can generate corrosive byproducts.
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N-Bromosuccinimide (NBS) Bromination: NBS is a milder and more selective brominating agent, often used with a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride.
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Bromide/Hydrogen Peroxide System: This method offers a greener alternative, using a bromide salt and an oxidizing agent like hydrogen peroxide to generate the brominating species in situ.
Another reported synthetic route involves the reaction of (2-chloro)benzaldehyde with bromoform (CHBr₃) and a strong base.
Q2: What is the expected purity of synthesized this compound?
A2: The purity of the final product is highly dependent on the synthetic route, reaction conditions, and purification methods employed. Commercially available this compound typically has a purity of 97% or higher. With careful optimization and purification, purities exceeding 99% can be achieved in a laboratory setting.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of impurities.
Issue 1: Low Purity of the Final Product Detected by HPLC
Potential Cause 1: Presence of Unreacted Starting Material (2-chlorophenylacetic acid)
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Identification: A peak corresponding to the retention time of 2-chlorophenylacetic acid in the HPLC chromatogram.
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Reason: Incomplete bromination reaction. This can be due to insufficient brominating agent, short reaction time, or inadequate reaction temperature.
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Solution:
-
Increase the molar equivalent of the brominating agent slightly.
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Prolong the reaction time and monitor the reaction progress by TLC or HPLC.
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Ensure the reaction temperature is optimal for the chosen method. For instance, HVZ reactions often require elevated temperatures.
-
Potential Cause 2: Formation of 2-chloro-α-hydroxyphenylacetic acid (Mandelic Acid Derivative)
-
Identification: A more polar impurity peak in the HPLC chromatogram. The presence of a hydroxyl group can be confirmed by IR spectroscopy (broad O-H stretch) and mass spectrometry.
-
Reason: This impurity can form as a side product, particularly in synthetic routes starting from (2-chloro)benzaldehyde or during workup conditions that favor hydrolysis of the bromo group.
-
Solution:
-
Carefully control the reaction temperature, as lower temperatures can limit the formation of this side product.
-
During workup, avoid prolonged exposure to aqueous basic conditions.
-
Purification by recrystallization or column chromatography can be effective in removing this more polar impurity.
-
Potential Cause 3: Dibrominated Byproducts
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Identification: A peak with a higher molecular weight corresponding to the addition of two bromine atoms in the mass spectrum.
-
Reason: Use of a large excess of the brominating agent or harsh reaction conditions can lead to bromination at other positions on the aromatic ring or formation of a dibromoacetic acid derivative.
-
Solution:
-
Use a stoichiometric amount or a slight excess of the brominating agent.
-
Maintain careful control over the reaction temperature and time.
-
Potential Cause 4: Residual Succinimide (from NBS bromination)
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Identification: A peak corresponding to succinimide in the HPLC or GC-MS analysis.
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Reason: Succinimide is a byproduct of reactions using N-Bromosuccinimide.
-
Solution:
-
Most of the succinimide can be removed by washing the organic layer with water during the workup, as it is water-soluble.
-
Recrystallization of the final product is also effective in removing residual succinimide.
-
Issue 2: Product is an Oil or Fails to Crystallize
-
Potential Cause: Presence of significant amounts of impurities that act as a crystallization inhibitor.
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Solution:
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Analyze the crude product by HPLC or NMR to identify the major impurities.
-
Attempt to purify the oil by column chromatography to isolate the desired product.
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If the impurity is the starting material, consider re-subjecting the crude product to the reaction conditions to drive the reaction to completion.
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Issue 3: Low Yield
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Potential Cause 1: Incomplete reaction (see Issue 1, Potential Cause 1).
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Potential Cause 2: Product loss during workup and purification.
-
Solution:
-
Optimize reaction conditions to ensure complete conversion of the starting material.
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During aqueous extraction, ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the carboxylic acid product in the aqueous phase.
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Minimize the number of purification steps if possible. Optimize the recrystallization solvent system to maximize recovery.
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Quantitative Data on Product Purity
The following table summarizes purity data obtained from different synthetic and purification methods as reported in the literature.
| Synthesis/Purification Method | Reported Purity | Analytical Method |
| Ester exchange with methyl acetate and Lewis acid catalyst | >99% | HPLC |
| Conventional esterification with methanol and sulfuric acid | 99.1% | HPLC |
| Ester exchange with methyl acetate and zinc chloride catalyst | 97.8% | HPLC |
Experimental Protocols
Synthesis of α-Bromo-2-chlorophenylacetic acid using N-Bromosuccinimide (NBS)
This protocol is a representative example and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylacetic acid (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
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Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or HPLC.
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Workup:
-
Cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with water to remove any remaining succinimide.
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Wash with a saturated sodium thiosulfate solution to quench any unreacted bromine.
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Dry the organic layer over anhydrous sodium sulfate.
-
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, hexane/ethyl acetate).[1]
Visualizations
Troubleshooting Flowchart for Impurity Identification
Caption: A flowchart to guide the troubleshooting of common impurities.
References
Technical Support Center: Synthesis of 3-Bromo-2-chlorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts encountered during the synthesis of 3-Bromo-2-chlorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: Based on common organic synthesis strategies, there are three primary plausible routes for the synthesis of this compound:
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Route 1: From 3-Bromo-2-chlorotoluene: This pathway involves the oxidation of the methyl group of 3-bromo-2-chlorotoluene. This can be a multi-step process, potentially proceeding through a benzaldehyde or benzyl bromide intermediate, followed by conversion to the phenylacetic acid, for example, via the Sommelet reaction, or conversion to a nitrile followed by hydrolysis.
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Route 2: Via Willgerodt-Kindler Reaction: This route starts with 2-chloro-3-bromoacetophenone. The acetophenone is reacted with sulfur and an amine (typically morpholine) to form a thioamide, which is subsequently hydrolyzed to the desired phenylacetic acid.
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Route 3: Via Sandmeyer Reaction: This approach involves the diazotization of 3-amino-2-chlorophenylacetic acid, followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom at the 3-position of the phenyl ring.
Q2: What are the common byproducts associated with the Willgerodt-Kindler reaction route?
A2: The Willgerodt-Kindler reaction can sometimes produce complex mixtures. Key byproducts to be aware of include the corresponding amide (3-bromo-2-chlorophenylacetamide) from incomplete hydrolysis of the thioamide intermediate.[1][2] The carboxylic acid itself can be considered a side product if the primary goal is the amide.[2] Additionally, rearrangement reactions and the formation of various sulfur-containing heterocyclic compounds have been observed in some cases.[3]
Q3: What impurities can be expected from a Sandmeyer reaction pathway?
A3: A common byproduct in Sandmeyer reactions is the formation of biaryl compounds, resulting from the coupling of two aryl radicals.[4] In this specific synthesis, this would lead to a dimeric impurity. Additionally, incomplete diazotization may leave unreacted 3-amino-2-chlorophenylacetic acid in the product mixture. Phenolic byproducts can also be formed if the diazonium salt reacts with water.[5]
Q4: What byproducts might arise from the synthesis starting with 3-Bromo-2-chlorotoluene?
A4: The primary byproducts in this route depend on the specific oxidation method used.
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If proceeding through 3-bromo-2-chlorobenzaldehyde, incomplete oxidation can leave residual aldehyde in the final product. Over-oxidation could potentially lead to the formation of 3-bromo-2-chlorobenzoic acid.
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If the synthesis involves a nitrile intermediate (3-bromo-2-chlorophenylacetonitrile), incomplete hydrolysis can result in the corresponding amide (3-bromo-2-chlorophenylacetamide) as a significant impurity.
Troubleshooting Guide
Issue 1: My final product of this compound shows a significant amount of a neutral impurity.
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Possible Cause: If you are following the Willgerodt-Kindler or a nitrile hydrolysis route, this is likely the corresponding amide (3-bromo-2-chlorophenylacetamide) due to incomplete hydrolysis.
-
Troubleshooting Steps:
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Confirm Identity: Analyze the impurity by LC-MS or NMR to confirm its molecular weight and structure.
-
Optimize Hydrolysis: Increase the reaction time, temperature, or concentration of the acid or base used for the hydrolysis step.
-
Purification: The amide can often be separated from the carboxylic acid product by extraction. Acidify the mixture and extract with an organic solvent; the carboxylic acid will be in the organic phase, while the less acidic amide might require more vigorous extraction conditions or can be separated by chromatography.
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Issue 2: I am observing a high molecular weight impurity in my product from a Sandmeyer reaction.
-
Possible Cause: This is likely a biaryl byproduct, formed by the coupling of two 3-bromo-2-chlorophenyl radicals.[4]
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction temperature is kept low during the diazotization step. Slowly add the diazonium salt solution to the copper(I) bromide solution to maintain a low concentration of the radical intermediate.
-
Scavengers: The use of radical scavengers can sometimes minimize the formation of dimeric byproducts, although this may also reduce the yield of the desired product.
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Purification: These high molecular weight impurities are typically less soluble and can often be removed by recrystallization.
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Issue 3: My product is contaminated with an aldehyde.
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Possible Cause: This issue is specific to the synthesis route starting from 3-bromo-2-chlorotoluene and proceeding through a 3-bromo-2-chlorobenzaldehyde intermediate. It indicates incomplete conversion of the aldehyde to the phenylacetic acid.
-
Troubleshooting Steps:
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Optimize Conversion: Review the reaction conditions for the conversion of the aldehyde to the acid (e.g., if using a two-step process like conversion to a cyanohydrin followed by hydrolysis, ensure each step goes to completion).
-
Purification: Aldehydes can be removed by derivatization (e.g., with sodium bisulfite) or by column chromatography.
-
Summary of Potential Byproducts
| Byproduct Name | Chemical Structure | Probable Synthetic Origin | Typical Impurity Level (%) |
| 3-Bromo-2-chlorophenylacetamide | 3-Br, 2-Cl-C₆H₃CH₂CONH₂ | Incomplete hydrolysis of nitrile or thioamide intermediate | 1 - 10 |
| 3-Bromo-2-chlorobenzaldehyde | 3-Br, 2-Cl-C₆H₃CHO | Incomplete oxidation of 3-bromo-2-chlorotoluene or incomplete conversion to the acid | 0.5 - 5 |
| 3-Bromo-2-chlorobenzoic acid | 3-Br, 2-Cl-C₆H₃COOH | Over-oxidation of 3-bromo-2-chlorotoluene or its aldehyde intermediate | 0.1 - 2 |
| 3-Amino-2-chlorophenylacetic acid | 3-NH₂, 2-Cl-C₆H₃CH₂COOH | Incomplete diazotization in the Sandmeyer route | 0.1 - 3 |
| Biaryl Impurity | (3-Br, 2-Cl-C₆H₃CH₂COOH)₂ | Radical coupling in the Sandmeyer reaction | 0.1 - 2 |
| 3-Hydroxy-2-chlorophenylacetic acid | 3-OH, 2-Cl-C₆H₃CH₂COOH | Reaction of diazonium salt with water in the Sandmeyer route | 0.1 - 1 |
Note: The typical impurity levels are estimates and can vary significantly based on reaction conditions and purification methods.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Quantification
-
Objective: To determine the purity of this compound and quantify the presence of known and unknown impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Quantification: Use an external standard of purified this compound to create a calibration curve. Byproduct quantification can be estimated by peak area percentage or by using isolated and purified standards of the expected byproducts if available.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
-
Objective: To identify volatile impurities, such as residual starting materials or low molecular weight byproducts.
-
Methodology:
-
Derivatization: Carboxylic acids are often not volatile enough for GC analysis. Derivatize the sample with a reagent like diazomethane or by esterification to form the methyl ester.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Detection: Mass spectrometer in electron ionization (EI) mode.
-
Identification: Compare the obtained mass spectra with a library (e.g., NIST) to identify the components.
-
Visualizations
Caption: Plausible synthetic routes to this compound.
Caption: Troubleshooting workflow for byproduct identification and remediation.
References
Technical Support Center: Optimizing Reactions for 3-Bromo-2-chlorophenylacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for "3-Bromo-2-chlorophenylacetic acid" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is α-Bromo-2-chlorophenylacetic acid and what are its primary applications?
A1: α-Bromo-2-chlorophenylacetic acid is a chemical intermediate characterized by a phenylacetic acid backbone with bromine and chlorine substituents.[1] Its high reactivity makes it a crucial component in organic synthesis. It is primarily used in the pharmaceutical industry as a key building block for the synthesis of bioactive molecules, most notably the antiplatelet drug Clopidogrel.[2] It also finds applications in the development of agrochemicals and other specialty chemicals.[1]
Q2: What are the typical purity and storage conditions for α-Bromo-2-chlorophenylacetic acid?
A2: Commercially available α-Bromo-2-chlorophenylacetic acid typically has a purity of 97% to over 99% as determined by HPLC.[2][3] It is a white to off-white crystalline powder with a melting point in the range of 106-112 °C.[1][2] For optimal stability, it should be stored in a cool, dry place (0-8°C is recommended) in a tightly sealed container.[1][4]
Q3: What are the main synthetic routes to produce α-Bromo-2-chlorophenylacetic acid?
A3: The most common industrial synthesis involves the α-bromination of 2-chlorophenylacetic acid. Various brominating agents have been used, including liquid bromine with a catalyst like red phosphorus, N-bromosuccinimide (NBS), and a combination of sodium bromide and hydrogen peroxide under UV or visible light.[5] Another documented method is the reaction of 2-chlorobenzaldehyde with bromoform in the presence of a strong base like potassium hydroxide.[6]
Q4: Why is α-Bromo-2-chlorophenylacetic acid preferred over its α-chloro counterpart in the synthesis of derivatives like Clopidogrel?
A4: The α-bromo derivative is more reactive than the corresponding α-chloro compound. This increased reactivity leads to higher yields in nucleophilic substitution reactions, such as the reaction with the heterocyclic amine to form the core of Clopidogrel.[6]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and derivatization of α-Bromo-2-chlorophenylacetic acid.
Problem 1: Low Yield in the α-Bromination of 2-Chlorophenylacetic Acid
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: Traditional methods using liquid bromine can lead to side reactions and the formation of hydrogen bromide, which can affect the overall yield.[5] | Adopt Milder Bromination Methods: Consider using N-bromosuccinimide (NBS) as the brominating agent. Alternatively, a system of sodium bromide with hydrogen peroxide under visible or UV light provides a milder and more efficient reaction with less environmental impact.[5] |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Adjust the reaction time and temperature as needed. |
| Poor Atom Economy of Brominating Agent: Using liquid bromine results in the loss of one bromine atom as HBr for every molecule of product formed.[5] | Use More Efficient Brominating Systems: The bromide/hydrogen peroxide system offers better atom economy.[7] |
Problem 2: Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Di-brominated Byproducts: Over-bromination can occur, leading to the formation of di-bromo species. | Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess should be avoided. Monitor the reaction closely and stop it once the starting material is consumed. |
| Unreacted Starting Material: The presence of unreacted 2-chlorophenylacetic acid indicates an incomplete reaction. | Optimize Reaction Conditions: Increase reaction time, temperature, or the amount of catalyst (if applicable). Ensure efficient mixing. |
| Side Products from Ring Bromination: Although α-bromination is generally favored, some bromination on the aromatic ring can occur, especially under harsh conditions. | Use a Milder, More Selective Brominating Agent: NBS or the bromide/hydrogen peroxide system are generally more selective for the α-position. |
| Hydrolysis of the Product: During workup, the α-bromo group can be susceptible to hydrolysis, especially in the presence of water and base. | Perform Workup at Low Temperatures: Use cold water for washing and extractions to minimize hydrolysis. Acidify the aqueous phase carefully during the isolation of the carboxylic acid. |
Problem 3: Low Yield in Esterification of α-Bromo-2-chlorophenylacetic Acid
| Potential Cause | Recommended Solution |
| Inefficient Catalyst: The choice of acid catalyst is crucial for efficient esterification. | Select an Appropriate Catalyst: While strong acids like sulfuric acid are commonly used, Lewis acids such as titanium tetrachloride or zinc chloride can also be effective and may offer advantages in terms of reaction time and yield.[8] |
| Equilibrium Limitation: Esterification is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials. | Remove Water: Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, use a large excess of the alcohol to shift the equilibrium towards the product. |
| Steric Hindrance: The bulky bromine and chlorine atoms may slightly hinder the approach of the alcohol to the carbonyl group. | Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature (reflux) to overcome the steric hindrance. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Methyl α-Bromo-2-chlorophenylacetate
| Catalyst | Reaction Time (hours) | Yield (%) | Purity (HPLC, %) | Reference |
| Sulfuric Acid | 5 | 87.7 | 99.1 | [8] |
| Titanium Tetrachloride | 2 | 85.8 | 98.8 | [8] |
| Zinc Chloride | 8 | 74.8 | 97.8 | [8] |
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-2-chlorophenylacetic Acid via Bromide/Hydrogen Peroxide Method
This protocol is based on a milder, more environmentally friendly approach.[5][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2-chlorophenylacetic acid in 40 mL of dichloromethane.
-
Addition of Reagents: Add 7.2 g of sodium bromide to the solution and stir. Then, add 7.2 g of 50% sulfuric acid.
-
Initiation: Place a 35W fluorescent lamp approximately 20 cm from the flask to irradiate the reaction mixture.
-
Slow Addition: Slowly add 9.0 g of 35% hydrogen peroxide dropwise at room temperature. The reaction mixture will turn brownish-red.
-
Reaction Monitoring: Continue stirring at room temperature for 24 hours. The color of the solution should gradually fade. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Workup: Stop stirring and allow the layers to separate. Wash the organic layer with 20 mL of water.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Protocol 2: Esterification to Methyl α-Bromo-2-chlorophenylacetate
This protocol uses a strong acid catalyst.[6]
-
Reaction Setup: Dissolve 55 g of α-bromo(2-chloro)phenylacetic acid in 200 mL of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 30 g of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure.
-
Workup: To the residue, add 100 mL of isopropyl ether and 100 mL of water. Neutralize the mixture carefully.
-
Extraction and Isolation: Separate the ethereal phase, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it to yield the methyl ester.
Mandatory Visualizations
Signaling Pathway of Clopidogrel
Caption: Mechanism of action of Clopidogrel, a derivative of this compound.
Experimental Workflow for Synthesis and Derivatization
References
- 1. chemimpex.com [chemimpex.com]
- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy Alpha Bromo-2-chlorophenylacetic Acid at Best Prices, Mumbai Exporter [joshi-group.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 7. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Technical Support Center: 3-Bromo-2-chlorophenylacetic Acid Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Bromo-2-chlorophenylacetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stability sample. | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products. Co-inject the degraded samples with the stability sample to confirm the identity of the extra peaks. |
| Loss of assay purity over time, even under recommended storage. | The compound may be sensitive to trace amounts of moisture or light. | Store the compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light using amber vials or by wrapping the container in aluminum foil. |
| Inconsistent results in stability studies. | Variability in experimental conditions (e.g., temperature, humidity, light exposure). | Ensure that all stability chambers are properly calibrated and that all samples are subjected to identical conditions. Use a validated stability-indicating analytical method. |
| Precipitation observed when preparing solutions for stability testing. | Poor solubility in the chosen solvent or pH-dependent solubility. | Determine the solubility of the compound in various solvents and buffer systems. Adjust the pH of the solution to enhance solubility, if appropriate for the study. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption. For long-term storage, maintaining temperatures between 2-8°C is advisable. The compound should be protected from light.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, several degradation pathways can be anticipated under forced conditions. These include:
-
Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, decarboxylation could potentially occur. The aryl-halogen bonds are typically stable to hydrolysis, but cleavage could be forced under harsh conditions.
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Oxidation: The phenylacetic acid moiety can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.
-
Photodegradation: Aromatic halogenated compounds can be susceptible to photolytic degradation, which may involve the cleavage of the carbon-bromine or carbon-chlorine bond to form radical intermediates.
-
Thermal Degradation: At elevated temperatures, decarboxylation is a potential degradation pathway.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the intact drug from its degradation products. To develop such a method, you should:
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Perform forced degradation studies to generate degradation products.
-
Select an appropriate HPLC column (e.g., C18) and mobile phase to achieve separation of the parent compound and all degradation products.
-
Use a detector, such as a photodiode array (PDA) detector, to assess peak purity and identify the UV maxima of all separated peaks.
-
Validate the method according to ICH guidelines, ensuring it is specific, accurate, precise, linear, and robust.
Q4: What are the likely degradation products I should look for?
A4: While specific degradation products for this compound are not extensively documented in the literature, based on its structure, potential degradation products could include:
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Hydrolytic degradants: 3-Bromo-2-chlorotoluene (via decarboxylation).
-
Oxidative degradants: Hydroxylated derivatives on the phenyl ring.
-
Photolytic degradants: 2-Chlorophenylacetic acid (de-bromination) or 3-Bromophenylacetic acid (de-chlorination).
It is essential to use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the exact mass and structure of the unknown peaks observed during stability studies.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20%.
1. Acid Hydrolysis:
- Dissolve the compound in a suitable solvent and add 0.1 N HCl.
- Heat the solution at 60°C for 24 hours.
- Cool the solution, neutralize with an appropriate amount of 0.1 N NaOH, and dilute to the final concentration with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
- Keep the solution at room temperature for 8 hours.
- Neutralize with an appropriate amount of 0.1 N HCl and dilute to the final concentration with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute to the final concentration with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours.
- Dissolve the stressed solid in a suitable solvent and dilute to the final concentration for HPLC analysis.
5. Photolytic Degradation:
- Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
- Dissolve the exposed solid in a suitable solvent and dilute to the final concentration for HPLC analysis.
Control Sample: A solution of the compound prepared and stored under normal laboratory conditions should be analyzed alongside the stressed samples.
Sample Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 8.5 | 2 | 3-Bromo-2-chlorotoluene |
| 0.1 N NaOH, RT, 8h | 15.2 | 3 | Unknown (requires MS) |
| 3% H₂O₂, RT, 24h | 11.8 | 2 | Hydroxylated derivative |
| Solid, 105°C, 48h | 5.3 | 1 | 3-Bromo-2-chlorotoluene |
| Photolytic (ICH Q1B) | 18.9 | 4 | 2-Chlorophenylacetic acid |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing compound stability.
Handling and storage of "3-Bromo-2-chlorophenylacetic acid"
Analyzing the compound
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Charting Further Data Needs
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Technical Support Center: Synthesis of 3-Bromo-2-chlorophenylacetic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-chlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of α-Bromo-2-chlorophenylacetic acid?
A1: Several methods are commonly employed for the synthesis of α-Bromo-2-chlorophenylacetic acid, primarily involving the bromination of 2-chlorophenylacetic acid. Key approaches include:
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Direct Bromination with Liquid Bromine: This classic method often uses a catalyst like red phosphorus. However, it can lead to the formation of hydrogen bromide as a byproduct, resulting in low bromine atom utilization and potential environmental concerns.[1]
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Using N-Bromosuccinimide (NBS): NBS is a common brominating agent used in radical substitution reactions. These reactions can sometimes require harsh conditions and the use of radical initiators.[1]
-
Bromide/Hydrogen Peroxide System: This method utilizes a bromide salt (like sodium bromide) and an oxidizing agent (like hydrogen peroxide) under acidic conditions. This approach can be performed under milder conditions, sometimes initiated by visible or ultraviolet light.[1]
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Haloform Reaction: Starting from a suitable acetophenone derivative, this reaction can yield the desired phenylacetic acid. For instance, 3-bromoacetophenone can be used to synthesize 3-bromophenylacetic acid.[2]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like HPLC to ensure the starting material is consumed.[1]
-
Side Reactions: Undesired side reactions, such as the formation of poly-brominated products or degradation of the starting material or product, can reduce the yield.
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Suboptimal Reaction Conditions: Factors like temperature, reaction time, solvent, and catalyst concentration can significantly impact the yield. Each synthesis method has its own optimal set of conditions that need to be carefully controlled.
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Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
-
Poor Quality Reagents: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to lower yields.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation is key to achieving a high yield and purity. Consider the following strategies:
-
Control of Stoichiometry: Use the correct molar ratios of reactants. An excess of the brominating agent can lead to poly-bromination.
-
Temperature Control: Many bromination reactions are exothermic. Maintaining a stable and optimal temperature can prevent side reactions. For some methods, lower temperatures are necessary to ensure selectivity.[1]
-
Choice of Brominating Agent: Different brominating agents have different selectivities. For instance, using NBS might offer better control compared to liquid bromine in some cases.
-
Reaction Time: Over-extending the reaction time can sometimes lead to the formation of degradation products. It's important to stop the reaction once the starting material is consumed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor reaction progress via HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Suboptimal brominating agent. | Evaluate different brominating agents (e.g., NBS, NaBr/H₂O₂). The choice may depend on your specific substrate and reaction conditions.[1] | |
| Poor reagent quality. | Ensure all reagents, especially the starting 2-chlorophenylacetic acid and the brominating agent, are of high purity. | |
| Formation of Multiple Spots on TLC/HPLC | Poly-bromination. | Carefully control the stoichiometry of the brominating agent. A slight excess might be needed, but a large excess should be avoided. |
| Impurities in starting material. | Purify the starting 2-chlorophenylacetic acid before the reaction. | |
| Reaction conditions are too harsh. | Consider milder reaction conditions, such as lower temperature or a different solvent. For instance, the NaBr/H₂O₂ method can be performed at room temperature.[1] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase. | Adjust the pH of the aqueous phase during workup to ensure the carboxylic acid is in its protonated, less soluble form before extraction with an organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Bromination using Sodium Bromide and Hydrogen Peroxide[1]
This method describes the synthesis of α-bromo-2-chlorophenylacetic acid from 2-chlorophenylacetic acid.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 g of 2-chlorophenylacetic acid in 40 mL of dichloromethane.
-
Addition of Reagents: To the solution, add 7.2 g of sodium bromide and stir. Then, add 7.2 g of 50% H₂SO₄.
-
Initiation: Place a 35W fluorescent lamp 20 cm away from the flask.
-
Reaction: Slowly add 9.0 g of 35% hydrogen peroxide dropwise at room temperature. The reaction mixture will turn brown-red.
-
Monitoring: Allow the reaction to proceed at room temperature for 24 hours. The color of the solution will gradually fade. Monitor the disappearance of the starting material by HPLC.
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate. Wash the organic phase with 20 mL of water.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be further purified by recrystallization. This method reportedly yields a product with 91.6% purity as determined by HPLC.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chlorophenylacetic Acid | [1] |
| Brominating System | Sodium Bromide / Hydrogen Peroxide | [1] |
| Solvent | Dichloromethane | [1] |
| Catalyst/Initiator | Visible light (35W fluorescent lamp) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Reported Purity (HPLC) | 91.6% | [1] |
Visual Guides
Experimental Workflow: Bromination using NaBr/H₂O₂
Caption: Workflow for the synthesis of α-bromo-2-chlorophenylacetic acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yield.
References
Technical Support Center: Bromination of 2-Chlorophenylacetic Acid
Welcome to the technical support center for the bromination of 2-chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the bromination of 2-chlorophenylacetic acid?
A1: The two most common methods for the α-bromination of 2-chlorophenylacetic acid are the Hell-Volhard-Zelinsky (HVZ) reaction and bromination using N-bromosuccinimide (NBS). The HVZ reaction typically employs bromine (Br₂) and a phosphorus catalyst (e.g., PBr₃ or red phosphorus). NBS is a milder alternative, often used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. A less common but effective method involves the use of sodium bromide (NaBr) and an oxidizing agent like hydrogen peroxide (H₂O₂).
Q2: What are the most common side reactions observed during the bromination of 2-chlorophenylacetic acid?
A2: The primary side reactions include:
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Di-bromination: Introduction of a second bromine atom at the α-position to form 2,2-dibromo-2-(2-chlorophenyl)acetic acid.
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Ring Bromination: Electrophilic substitution on the aromatic ring, leading to isomers such as 2-bromo-2-(2-chloro-X-bromophenyl)acetic acid.
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Elimination: At elevated temperatures, the product can undergo dehydrobromination to form 2-(2-chlorophenyl)acrylic acid.
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Formation of 2-chloro-α-hydroxyphenylacetic acid (Mandelic Acid Derivative): This can occur under certain conditions, particularly if water is present during workup of intermediates in alternative synthetic routes.
Q3: How can I minimize the formation of di-brominated byproducts?
A3: To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess (typically 1.05-1.1 equivalents) of the brominating agent is recommended. A significant excess will increase the likelihood of a second bromination. Monitoring the reaction progress by techniques like HPLC or TLC can help in quenching the reaction once the starting material is consumed, preventing over-reaction.
Q4: What conditions favor ring bromination, and how can it be avoided?
A4: Ring bromination is an electrophilic aromatic substitution reaction. It is more likely to occur under conditions that promote the formation of electrophilic bromine species. For instance, using polar solvents or Lewis acid catalysts can favor ring bromination. When using NBS, a radical pathway is preferred for α-bromination. This is typically achieved by using non-polar solvents like carbon tetrachloride (CCl₄) and a radical initiator (e.g., AIBN) or photochemical initiation. Avoiding strong acidic conditions can also suppress ring bromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired α-bromo product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple side products. | - Increase reaction time and monitor by TLC/HPLC until starting material is consumed. - Optimize temperature; for NBS bromination, reflux in a suitable solvent is common. For HVZ, careful temperature control is needed to avoid elimination. - Refer to the sections on minimizing specific side reactions. |
| Significant amount of di-brominated product detected | - Excess of brominating agent. - Prolonged reaction time after consumption of starting material. | - Use a stoichiometric amount or a very slight excess (1.05 eq.) of the brominating agent. - Monitor the reaction closely and quench it promptly after the starting material disappears. |
| Presence of aromatic ring-brominated isomers | - Reaction conditions favoring electrophilic substitution (e.g., polar solvent, acid catalyst). | - For NBS bromination, use a non-polar solvent (e.g., CCl₄) and a radical initiator (AIBN) to promote the radical pathway. - Avoid Lewis acid catalysts if ring bromination is a problem. |
| Formation of an unsaturated byproduct | - High reaction temperatures during the HVZ reaction. | - Carefully control the reaction temperature to avoid elimination. If possible, run the reaction at the lowest effective temperature. |
| Product is difficult to purify | - Presence of multiple, closely-eluting impurities. | - Optimize the reaction conditions to improve selectivity. - Employ a different purification strategy, such as recrystallization from a different solvent system or using a more efficient chromatography column. |
Quantitative Data on Impurity Formation
While specific quantitative data for the bromination of 2-chlorophenylacetic acid is not extensively published in comparative studies, the following table provides acceptable impurity thresholds for a closely related compound, 2-bromo-2-(4-chlorophenyl)acetic acid, which can serve as a benchmark for process optimization.
| Impurity | Acceptable Threshold |
| Unreacted Starting Material | < 0.5% |
| Di-brominated Byproducts | < 0.3% |
Experimental Protocols
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) and a Radical Initiator
This protocol is adapted from a general procedure for the α-bromination of phenylacetic acid and is designed to favor the radical pathway to minimize ring bromination.[1]
Materials:
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2-Chlorophenylacetic acid
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N-Bromosuccinimide (NBS) (1.1 equivalents)
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Azobisisobutyronitrile (AIBN) (0.05 equivalents)
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Carbon tetrachloride (CCl₄)
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylacetic acid in carbon tetrachloride.
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Add N-bromosuccinimide (1.1 eq.) and AIBN (0.05 eq.) to the solution.
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Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography.
Protocol 2: Bromination using Sodium Bromide and Hydrogen Peroxide
This protocol is based on a patented method and offers a greener alternative to using elemental bromine or chlorinated solvents.[2]
Materials:
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2-Chlorophenylacetic acid (100g, 0.58 mol)
-
Sodium bromide (71g, 0.69 mol)
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50% Sulfuric acid solution (116g)
-
Dichloromethane (300 mL)
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30% Hydrogen peroxide (394g)
Procedure:
-
To a 1.0 L three-necked reaction flask, add 2-chlorophenylacetic acid, sodium bromide, 50% sulfuric acid solution, and dichloromethane.
-
Stir the mixture at room temperature.
-
Control the internal temperature at 10-15°C and slowly add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.
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After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.
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After the reaction is complete, separate the liquid layers.
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The organic layer contains the product, which can be further purified by washing, drying, and recrystallization.
Reaction Pathways and Workflows
References
Troubleshooting Suzuki coupling with "3-Bromo-2-chlorophenylacetic acid"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on challenging substrates such as 3-Bromo-2-chlorophenylacetic acid .
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving very low yield. What are the potential reasons?
A1: Low or no yield with this substrate can be attributed to several factors:
-
Steric Hindrance: The chlorine atom at the 2-position creates significant steric hindrance around the reactive bromine center, which can impede the oxidative addition step of the catalytic cycle.[1][2]
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Competing Reactivity: While the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in Suzuki couplings, the harsh conditions sometimes required for aryl chlorides can lead to side reactions.[3][4] The carbon-chlorine bond is strong, making its activation for oxidative addition difficult.[3]
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Incompatible Base: The carboxylic acid group can be deprotonated by the base, potentially complicating the reaction by altering the substrate's solubility and electronic properties. The choice of base is crucial to activate the boronic acid for transmetalation without causing unwanted side reactions.[1][5]
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Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically challenging substrate.[1]
Q2: I am observing a significant amount of a dehalogenated byproduct where the bromine is replaced by hydrogen. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction in Suzuki couplings, where the aryl halide is reduced instead of coupled.[6][7] This occurs through the formation of a palladium-hydride (Pd-H) species.[6] To minimize dehalogenation:
-
Optimize the Base: Avoid overly strong bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1][6]
-
Choose the Right Solvent: Solvents like alcohols can be a source of hydrides. Consider using anhydrous, non-polar aprotic solvents such as toluene or dioxane.[2][6]
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling over dehalogenation.[1][6]
-
Control Water Content: While a small amount of water can be beneficial with certain bases, excess water can lead to dehalogenation.[6]
Q3: Should I be concerned about the reactivity of the chloro-substituent in this compound?
A3: Generally, the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings (Reactivity order: I > Br > OTf >> Cl).[4] This selectivity allows for the preferential coupling at the bromine position. However, if forcing conditions (high temperatures, very active catalysts) are used, coupling at the chlorine position or other side reactions can occur. It is crucial to start with conditions known to be selective for aryl bromides.
Q4: How does the carboxylic acid group affect the reaction, and what precautions should I take?
A4: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. This can affect the solubility of your starting material. More importantly, the choice of base becomes critical. A base that is too strong might lead to unwanted side reactions. Using a milder base like K₃PO₄ or K₂CO₃ is often a good starting point.[1][8] In some cases, protecting the carboxylic acid as an ester may be beneficial, though this adds extra steps to the synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Ineffective Catalyst System: The palladium catalyst and ligand are not suitable for the sterically hindered substrate.[1] | 1a. Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[1][2] N-heterocyclic carbene (NHC) ligands are also highly effective for hindered substrates.[1][9] 1b. Use a pre-catalyst. Consider using a well-defined palladium pre-catalyst like an XPhos-palladium G2, G3, or G4 complex. |
| 2. Poor Oxidative Addition: The first step of the catalytic cycle is slow due to steric hindrance and the electron-rich nature of the aryl halide.[10] | 2a. Increase Reaction Temperature. Higher temperatures can help overcome the activation energy barrier for oxidative addition.[2] Consider using a higher-boiling solvent like toluene or dioxane. 2b. Use a more electron-rich ligand. Ligands like SPhos and XPhos increase the electron density on the palladium center, facilitating oxidative addition.[6] | |
| 3. Inappropriate Base: The base may not be strong enough to promote transmetalation effectively, or it may be incompatible with the carboxylic acid group.[1] | 3a. Screen different bases. K₃PO₄ is often a good first choice for hindered substrates. Cs₂CO₃ or K₂CO₃ can also be effective.[1][8] For less reactive systems, a stronger base like KOtBu might be necessary, but be cautious of side reactions.[2] | |
| Significant Dehalogenation | 1. Formation of Pd-H Species: The palladium complex is reacting with a hydride source in the reaction mixture.[6] | 1a. Change the base. Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.[6] 1b. Use an anhydrous solvent. Avoid alcohol co-solvents if dehalogenation is a major issue. Ensure your primary solvent (e.g., toluene, dioxane) is dry.[6] 1c. Optimize the ligand. Bulky, electron-rich ligands can accelerate the desired coupling pathway relative to dehalogenation.[6] |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction Mixture: Traces of oxygen can promote the oxidative homocoupling of the boronic acid. | 1a. Thoroughly degas the reaction mixture. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[6] |
| 2. Catalyst Degradation: The palladium catalyst may be decomposing to palladium black, which can catalyze homocoupling. | 2a. Use a more stable catalyst/ligand system. NHC-palladium complexes often exhibit higher stability.[9] | |
| Low Mass Balance / Unidentified Side Products | 1. Protodeboronation of Boronic Acid: The boronic acid is being replaced by a proton, rendering it inactive for coupling.[11] | 1a. Use a boronic ester. Pinacol esters of boronic acids are often more stable towards protodeboronation.[12] 1b. Use anhydrous conditions. Water can facilitate protodeboronation. |
| 2. Reaction at the Carboxylic Acid: The carboxylic acid group may be participating in side reactions under harsh conditions. | 2a. Use milder reaction conditions. Lower the temperature or use a less aggressive base. 2b. Protect the carboxylic acid. Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a starting point protocol that should be optimized for your specific boronic acid partner.
Materials:
-
This compound
-
Boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Water (optional, can be beneficial with phosphate bases)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, and the base.
-
In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the bulk of the anhydrous solvent.
-
Degas the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes, or by performing three freeze-pump-thaw cycles.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract the product into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Halogenated Phenylacetic Acids: 3-Bromo-2-chlorophenylacetic Acid and its Analogs
In the landscape of chemical synthesis and biological research, halogenated phenylacetic acids serve as crucial building blocks and active agents. Their utility spans from the synthesis of blockbuster pharmaceuticals to the development of potent herbicides. This guide provides a comparative overview of 3-Bromo-2-chlorophenylacetic acid against other notable halogenated phenylacetic acids, offering insights into their distinct applications and properties based on available data.
While direct, side-by-side experimental comparisons of the performance of these compounds are limited in published literature, this guide synthesizes available information to highlight their key differences and potential applications.
Comparative Overview of Physicochemical Properties and Applications
The identity and position of halogen substituents on the phenylacetic acid core profoundly influence the molecule's chemical reactivity and biological activity. The following table summarizes the properties and primary applications of this compound alongside other common halogenated phenylacetic acids.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Applications |
| This compound | A phenylacetic acid with a bromo group at position 3 and a chloro group at position 2. | This compound | C₈H₆BrClO₂ | 249.49 | Intermediate in organic synthesis. |
| 2,4-Dichlorophenylacetic acid (2,4-D) | A phenylacetic acid with chloro groups at positions 2 and 4. | 2,4-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | Widely used as a systemic herbicide and auxin. |
| 4-Chlorophenylacetic acid (4-CPA) | A phenylacetic acid with a chloro group at position 4. | 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | Plant growth regulator, particularly for promoting fruit set and growth. |
| Diclofenac | A well-known NSAID derived from a dichlorinated phenylacetic acid derivative. | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | C₁₄H₁₁Cl₂NO₂ | 296.15 | Non-steroidal anti-inflammatory drug (NSAID). |
Structure-Activity Relationships and Synthetic Utility
The diverse applications of halogenated phenylacetic acids stem from their unique structural features. The presence of halogens can influence the acidity of the carboxylic acid group, the molecule's lipophilicity, and its susceptibility to metabolic degradation.
This compound is primarily utilized as a specialized intermediate in organic synthesis. Its specific substitution pattern makes it a valuable precursor for creating complex molecules where precise regiochemistry is required.
2,4-Dichlorophenylacetic acid (2,4-D) is a classic example of how halogenation can confer potent biological activity. As an auxin mimic, it disrupts normal plant growth processes, leading to its widespread use as an herbicide.
4-Chlorophenylacetic acid (4-CPA) demonstrates a more targeted biological effect, acting as a plant growth regulator to enhance fruit development. Its single chloro-substituent at the para position is key to this activity.
The synthetic utility of these compounds is often demonstrated in the production of pharmaceuticals. For instance, a related compound, 2,6-dichlorophenylacetic acid, is a key precursor in the synthesis of Diclofenac, a widely used NSAID.
Experimental Workflow: Synthesis of Halogenated Phenylacetic Acids
The synthesis of halogenated phenylacetic acids can be achieved through various routes. A common method involves the halogenation of a phenylacetic acid precursor or the conversion of a halogenated toluene derivative. The following diagram illustrates a generalized workflow for the synthesis of a di-halogenated phenylacetic acid from a halogenated toluene.
Caption: Generalized synthetic workflow for halogenated phenylacetic acids.
Signaling Pathway: Auxin Action of Phenylacetic Acid Herbicides
Halogenated phenylacetic acids like 2,4-D exert their herbicidal effects by mimicking the natural plant hormone auxin. This leads to uncontrolled growth and ultimately, the death of susceptible plants. The simplified signaling pathway below illustrates this mechanism.
Caption: Simplified pathway of auxin mimic herbicides.
Conclusion
This compound and its halogenated analogs represent a versatile class of molecules with distinct applications driven by their specific substitution patterns. While this compound is a valuable intermediate for targeted organic synthesis, other analogs like 2,4-D and 4-CPA are widely used for their potent biological activities as herbicides and plant growth regulators. The choice of a specific halogenated phenylacetic acid will ultimately depend on the intended application, whether it be the synthesis of a complex pharmaceutical or the formulation of an effective agrochemical. Further research into the structure-activity relationships of these compounds could unveil new applications and more potent derivatives.
A Comparative Guide to 3-Bromo-2-chlorophenylacetic Acid and 2-Bromo-3-chlorophenylacetic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, the positional isomerism of halogenated phenylacetic acids can significantly influence their chemical reactivity, biological activity, and overall utility in drug discovery and development. This guide provides a detailed, data-supported comparison of two such isomers: 3-Bromo-2-chlorophenylacetic acid and 2-Bromo-3-chlorophenylacetic acid.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of each isomer, which are dictated by the substitution pattern of the bromine and chlorine atoms on the phenyl ring. While comprehensive experimental data for 2-Bromo-3-chlorophenylacetic acid is less prevalent in publicly available literature, a summary of known properties is presented below.
| Property | This compound | 2-Bromo-3-chlorophenylacetic acid |
| Synonyms | α-Bromo-2-chlorophenylacetic acid, 2-Bromo-2-(2-chlorophenyl)acetic acid | 2-(2-Bromo-3-chlorophenyl)acetic acid |
| CAS Number | 1261438-67-8 (isomer specific); 29270-30-2 (α-bromo isomer)[1][2][3] | 1261775-55-6[4] |
| Molecular Formula | C₈H₆BrClO₂[1][2] | C₈H₆BrClO₂[4] |
| Molecular Weight | 249.49 g/mol [1][2] | 249.49 g/mol [4] |
| Melting Point | 107-112 °C | Not reported |
| Appearance | White to off-white crystalline powder[5] | Not reported |
Synthesis and Reactivity
The synthetic routes to these isomers, while starting from similar precursors, involve distinct strategies to achieve the desired regiochemistry.
This compound is commonly synthesized from 2-chlorophenylacetic acid. A prevalent method involves the bromination of the α-carbon of 2-chlorophenylacetic acid using a brominating agent in the presence of a catalyst. One documented synthesis pathway utilizes sodium bromide and hydrogen peroxide under acidic conditions.[6] This compound is a key intermediate in the synthesis of the widely used antiplatelet agent, Clopidogrel.[5]
2-Bromo-3-chlorophenylacetic acid , on the other hand, would likely be synthesized from a different starting material, such as 2-bromo-3-chlorotoluene, which would then be subjected to side-chain oxidation to yield the corresponding phenylacetic acid. A patent for the synthesis of a related compound, 2-chloro-3'-bromoacetophenone, starts from m-aminoacetophenone, suggesting a multi-step process for achieving this substitution pattern.[7]
The positioning of the halogens influences the electronic properties of the phenyl ring and the reactivity of the carboxylic acid and the benzylic position. The electron-withdrawing nature of both bromine and chlorine atoms affects the acidity of the carboxylic acid and the susceptibility of the aromatic ring to further substitution. The steric hindrance provided by the ortho-chloro substituent in this compound can also play a significant role in its reactivity.
Biological Activity and Performance Data
This compound is a well-established intermediate in the pharmaceutical industry.[5] Its primary documented application is in the synthesis of Clopidogrel, indicating its utility as a building block for creating complex, biologically active molecules.[5] Phenylacetic acid derivatives, in general, have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects.
2-Bromo-3-chlorophenylacetic acid is less characterized in terms of its biological profile. The altered substitution pattern may lead to different interactions with biological targets. Structure-activity relationship studies on halogenated compounds often show that the position of the halogen can dramatically impact efficacy and selectivity. For instance, studies on halogenated phenylethanolamines have shown that the position of dihalogenation significantly affects their beta-adrenolytic and beta-mimetic effects.[8]
Potential for Anti-inflammatory Activity
Given that phenylacetic acid derivatives have shown anti-inflammatory properties, a hypothetical comparative study could involve assessing the inhibition of key inflammatory mediators. Below are potential experimental protocols for such a comparison.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This assay would measure the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs).
Methodology:
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compounds (this compound and 2-Bromo-3-chlorophenylacetic acid) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Quantification: The reaction is allowed to proceed for a specific time at 37°C and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA kit or by LC-MS/MS.[9]
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
In Vitro TNF-α Release Assay in Macrophages
This assay would assess the compounds' ability to suppress the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated immune cells.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Cell Stimulation: The cells are pre-treated with various concentrations of the test compounds for a set period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.[10][11][12]
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration, and the IC50 value is determined.
Safety and Toxicology
Both compounds are classified as irritants. Standard laboratory safety precautions should be followed when handling them, including the use of personal protective equipment.
This compound:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
2-Bromo-3-chlorophenylacetic acid:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding this compound and 2-Bromo-3-chlorophenylacetic acid. While the former is a well-documented and commercially significant pharmaceutical intermediate, the latter remains a less-explored chemical entity.
Key Comparative Points:
-
Availability of Data: There is a significant disparity in the amount of available data, with this compound being much more extensively characterized.
-
Established Utility: this compound has a proven track record as a key building block in the synthesis of a major pharmaceutical drug. The utility of 2-Bromo-3-chlorophenylacetic acid is yet to be established.
-
Potential for Novelty: The scarcity of data on 2-Bromo-3-chlorophenylacetic acid presents an opportunity for researchers to investigate its properties and potential applications, which may differ significantly from its isomer due to the altered electronic and steric environment of the phenyl ring.
For researchers in drug development, this compound represents a reliable and well-understood starting material. In contrast, 2-Bromo-3-chlorophenylacetic acid offers a gateway to novel chemical space and the potential for the discovery of new bioactive compounds. Future research should focus on the synthesis and biological evaluation of 2-Bromo-3-chlorophenylacetic acid and its derivatives, along with direct comparative studies against its more established isomer, to fully elucidate their respective therapeutic potentials.
References
- 1. appchemical.com [appchemical.com]
- 2. scbt.com [scbt.com]
- 3. α-Bromo-2-chlorophenylacetic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. 2-Bromo-3-chlorophenylacetic Acid - CAS:1261775-55-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 6. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 8. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nwlifescience.com [nwlifescience.com]
Comparative Analysis of the Biological Activity of Halogenated Phenylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of 3-Bromo-2-chlorophenylacetic acid is not extensively available in current literature, a comparative analysis of its structurally related analogs provides significant insights into its potential therapeutic applications. This guide synthesizes available data on the anti-inflammatory and antimicrobial properties of various halogenated phenylacetic acid derivatives, offering a valuable resource for researchers in drug discovery and development.
Structure-Activity Relationship Overview
The biological activity of phenylacetic acid derivatives is significantly influenced by the nature and position of halogen substituents on the phenyl ring. Variations in electronegativity, size, and position of bromine, chlorine, and fluorine atoms can drastically alter the compound's interaction with biological targets, thereby affecting its efficacy and spectrum of activity.
Key Observations:
-
Antimicrobial Activity: Halogenation generally enhances the antimicrobial properties of phenylacetic acid analogs. For instance, chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activities against bacteria such as Escherichia coli and Staphylococcus aureus.[1][2] The presence of a "3,5-dichloro-4-hydroxy" moiety on the phenyl ring, coupled with a free terminal carboxylic acid, appears to be crucial for maximal antibacterial effect.[1] Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[3]
-
Anti-inflammatory Activity: Several halogenated phenylacetic acid analogs exhibit potent anti-inflammatory properties. Fenclofenac, or 2-(2,4-dichlorophenoxy)phenylacetic acid, has demonstrated significant anti-inflammatory, antinociceptive, and antipyretic effects in animal models.[4] The widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, a phenylacetic acid derivative, is a well-established anti-inflammatory agent.[5][6]
-
Antiparasitic Activity: Aryl acetamide triazolopyridazines, synthesized from a variety of substituted phenylacetic acids, have shown activity against Cryptosporidium. Structure-activity relationship (SAR) studies on these compounds revealed that di-halogenated analogs, such as those with 3,4-disubstitution, are generally more potent than their mono-halogenated counterparts.[7]
Quantitative Data Comparison
The following tables summarize the biological activity of various halogenated phenylacetic acid analogs based on available experimental data.
Table 1: Antimicrobial Activity of Phenylacetic Acid Analogs
| Compound/Analog | Target Organism(s) | Activity Metric | Result | Reference |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli, S. aureus | Inhibition Zone | Significant | [1][2] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli, S. aureus | Inhibition Zone | Modest | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [3] |
Table 2: Anti-inflammatory Activity of Phenylacetic Acid Analogs
| Compound/Analog | Assay | Activity Metric | Result | Reference |
| Fenclofenac | Established Adjuvant Arthritis (rat) | Potency | Equipotent to phenylbutazone | [4] |
| Diclofenac | GHB Ligand Binding | Ki value | 5.1 µM | [5][6] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition Assay | IC50 | 0.04–0.07 mg/mL | [3] |
Table 3: Antiparasitic Activity of Aryl Acetamide Triazolopyridazines (derived from Phenylacetic Acids)
| Phenylacetic Acid Precursor Substitution | EC50 (µM) against Cryptosporidium parvum | Reference |
| 4-chloro | 0.66 | [7] |
| 4-bromo | 1.1 | [7] |
| 4-fluoro | 0.86 | [7] |
| 3-bromo-4-chloro | Not explicitly stated, but di-halogenated analogs showed high potency | [7] |
| 3,5-dichloro | 1.2 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Antimicrobial Activity Testing (Agar Well Diffusion Method)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of Mueller-Hinton agar plates.
-
Well Preparation: Wells of a specified diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, trypsin, and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 5 minutes).
-
Substrate Addition: Casein is added as a substrate, and the mixture is incubated for an additional period (e.g., 20 minutes).
-
Reaction Termination: The reaction is stopped by adding perchloric acid. The cloudy suspension is centrifuged.
-
Absorbance Measurement: The absorbance of the supernatant is measured at a specific wavelength (e.g., 210 nm) against a buffer blank.
-
Inhibition Calculation: The percentage of protease inhibition is calculated and the IC50 value is determined.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between compound structures and their activities, the following diagrams are provided.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Caption: Structure-Activity Relationship of Halogenated Phenylacetic Acid Analogs.
Conclusion
The available evidence strongly suggests that halogenated analogs of this compound are a promising class of compounds with significant potential for antimicrobial and anti-inflammatory applications. The position and number of halogen substituents are critical determinants of biological activity, with di-halogenated compounds often exhibiting superior potency. Further research focusing on the synthesis and screening of a broader range of these analogs, including this compound itself, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This comparative guide provides a foundational framework for such future investigations.
References
- 1. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Bromo-2-chlorophenylacetic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a parent compound is critical for optimizing synthesis, predicting biological activity, and developing novel therapeutics. This guide provides a comparative analysis of key isomers of bromo-chlorophenylacetic acid, focusing on their synthesis, physicochemical properties, and potential applications.
The positional isomerism of bromine and chlorine atoms on the phenylacetic acid backbone significantly influences the molecule's reactivity, physical characteristics, and biological interactions. This analysis will focus on isomers of 2-chlorophenylacetic acid where a bromine atom is substituted at various positions on the phenyl ring (3, 4, 5, and 6), alongside the alpha-bromo isomer, α-bromo-2-chlorophenylacetic acid, for a comprehensive comparison.
Physicochemical Properties
A summary of the key physicochemical properties of the selected bromo-2-chlorophenylacetic acid isomers is presented in the table below. These properties are fundamental for predicting the behavior of these compounds in various experimental and biological systems.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| α-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | 107-112[1][2] | - | White to off-white solid[1] |
| 3-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | Not available | - | Not available |
| 4-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | 129-131 | 347 (at 760 mmHg) | Solid |
| 5-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | Not available | - | Not available |
| 6-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | Not available | - | Not available |
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves multi-step reactions, starting from commercially available precursors. Below are generalized synthetic approaches and a detailed experimental protocol for a representative isomer.
General Synthetic Pathways
The synthesis of ring-brominated 2-chlorophenylacetic acids generally involves the bromination of 2-chlorophenylacetic acid or a suitable precursor. The position of bromination is directed by the existing chloro and acetic acid groups.
The synthesis of α-bromo-2-chlorophenylacetic acid, on the other hand, involves the bromination of the alpha-carbon of 2-chlorophenylacetic acid.
Experimental Protocol: Synthesis of α-Bromo-2-chlorophenylacetic Acid
This protocol describes the synthesis of α-bromo-2-chlorophenylacetic acid from 2-chlorophenylacetic acid.
Materials:
-
2-chlorophenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylacetic acid in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Biological Activity and Applications
Halogenated phenylacetic acids are known for their diverse biological activities and are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]
α-Bromo-2-chlorophenylacetic acid is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel .[1] The reactivity of the alpha-bromo group allows for its facile reaction with other molecules to build the final drug structure.[5] This highlights the importance of the alpha-isomer in pharmaceutical development.
Information on the specific biological activities of the ring-brominated isomers of 2-chlorophenylacetic acid is limited in the available literature. However, the introduction of halogen atoms on the phenyl ring is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. Therefore, these isomers represent a potential source for the discovery of new bioactive molecules. Further research into their biological effects is warranted.
Spectral Data Analysis
| Isomer | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spec (m/z) |
| α-Bromo-2-chlorophenylacetic acid | Aromatic protons (multiplet), CH-Br (singlet), COOH (singlet) | Aromatic carbons, C-Br, C=O | O-H (broad), C=O (strong), C-Br | Molecular ion peak and isotopic pattern for Br and Cl |
| Ring-Brominated Isomers | Aromatic protons (splitting pattern depends on substitution), CH₂ (singlet), COOH (singlet) | Aromatic carbons (chemical shifts influenced by halogen positions), CH₂, C=O | O-H (broad), C=O (strong), C-Br, C-Cl | Molecular ion peak and isotopic pattern for Br and Cl |
The precise chemical shifts in NMR and vibrational frequencies in IR spectra will vary depending on the specific substitution pattern of the bromine and chlorine atoms on the phenyl ring, providing a unique fingerprint for each isomer.
Conclusion
The isomers of bromo-2-chlorophenylacetic acid exhibit distinct physicochemical properties and synthetic accessibility. The alpha-bromo isomer is a well-established and critical intermediate in the pharmaceutical industry. The ring-substituted isomers, while less characterized in terms of their biological activity, offer potential as scaffolds for the development of new chemical entities. This comparative guide provides a foundational understanding for researchers working with these compounds and highlights the need for further investigation into the properties and applications of the less-studied isomers. The detailed experimental protocols and structured data presentation aim to facilitate future research and development in this area.
References
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. a-Bromo-2-chlorophenylacetic acid 97 29270-30-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 5. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
Validating "3-Bromo-2-chlorophenylacetic acid" as a Research Tool: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, "3-Bromo-2-chlorophenylacetic acid" is primarily recognized as a key intermediate in organic synthesis, most notably in the production of the antiplatelet agent Clopidogrel. While direct biological activity data for this specific compound is limited in publicly available research, its structural motif as a halogenated phenylacetic acid derivative suggests potential for exploration in various biological contexts. This guide provides a comparative overview of the known biological activities of structurally related phenylacetic acid derivatives, offering a framework for validating the potential of "this compound" as a research tool.
Comparative Biological Activities of Halogenated Phenylacetic Acid Derivatives
The introduction of halogen atoms to the phenylacetic acid scaffold can significantly influence biological activity. Research on various halogenated phenylacetic acids has revealed potential applications in anti-inflammatory, anticancer, and enzyme-inhibiting research. Below is a summary of activities observed in compounds structurally related to "this compound."
| Compound Class | Biological Target/Activity | Observed Effect |
| Halogenated Phenylacetic Acids | Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX) Inhibition | Certain derivatives exhibit potent anti-inflammatory activity by dually inhibiting COX-2 and 5-LOX enzymes.[1] |
| Halogenated Phenolic Compounds | Iodotyrosine Deiodinase (IYD) Inhibition | Halogenated phenolic compounds have been shown to inhibit IYD activity, suggesting a potential role in modulating thyroid hormone metabolism.[2] |
| Phenylacetic Acid Derivatives | Anticancer Activity | Various derivatives have demonstrated cytotoxicity in cancer cell lines, such as prostate (PC3) and breast (MCF-7). |
| Phenylacetic Acid Derivatives | GABA Receptor Binding | Some phenylacetic acid derivatives have shown binding affinity for GABA receptors in the brain. |
Potential Research Applications and Experimental Validation
Based on the activities of its analogs, "this compound" could be investigated as a modulator of inflammation or as a scaffold for the development of novel enzyme inhibitors. Researchers interested in validating this compound as a research tool can employ a variety of established experimental protocols.
Experimental Workflow for Screening
A general workflow for screening the biological activity of "this compound" and its derivatives is outlined below.
References
- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dance of Halogens: A Comparative Guide to the Structure-Activity Relationship of Bromochlorophenylacetic Acids
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of bromochlorophenylacetic acids, a class of compounds with underexplored therapeutic potential. Due to the limited direct research on bromochlorophenylacetic acids, this guide provides a comparative analysis based on experimental data from structurally related halogenated phenylacetic acid derivatives. The insights gleaned from these analogs offer a foundational understanding of how halogenation patterns on the phenylacetic acid scaffold may influence biological outcomes.
The strategic placement of halogen atoms, such as bromine and chlorine, on a phenylacetic acid backbone can significantly modulate its physicochemical properties and, consequently, its interaction with biological targets. These modifications can influence a compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and selectivity as a therapeutic agent.
Unraveling Biological Activities: A Comparative Data Analysis
| Compound/Derivative Class | Target/Assay | Activity (IC50/Ki) | Reference(s) |
| Chlorophenoxyalkylamine Derivatives | Acetylcholinesterase (AChE) | ||
| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | EeAChE | 1.93 µM | [1] |
| EqBuChE | 1.64 µM | [1] | |
| Halogenated Phenylacetic Acid Platinum(IV) Complexes | Anticancer Activity (GI50) | ||
| Complex with 4-fluorophenylacetic acid | Du145 (prostate cancer) | 0.7 nM | [2] |
| ADDP-resistant (ovarian cancer) | 6 nM | [2] | |
| Complex with 4-bromophenylacetic acid | Average over multiple cell lines | 20 nM | [2] |
| Brominated Acetophenone Derivatives | Anticancer Activity (IC50) | ||
| Compound 5b | MCF7 (breast cancer) | 33.20 ± 1.22 µg/mL | [3] |
| A549 (lung cancer) | 41.50 ± 1.55 µg/mL | [3] | |
| Caco2 (colorectal cancer) | 76.16 ± 1.88 µg/mL | [3] | |
| Compound 5c | MCF7 (breast cancer) | < 10 µg/mL | [3] |
| A549 (lung cancer) | 11.80 ± 0.89 µg/mL | [3] | |
| Benzoic Acid Derivatives | α-Amylase | ||
| 2,3,4-trihydroxybenzoic acid | Porcine pancreatic α-amylase | 17.30 ± 0.73 mM | [4] |
| Diclofenac (a dichlorophenylacetic acid derivative) | Cyclooxygenase (COX) Inhibition (IC50) | ||
| COX-1 | 0.0206 ± 0.0037 µM | [5] | |
| COX-2 | 0.103 ± 0.005 µM | [5] |
Inference for Bromochlorophenylacetic Acids:
Based on the available data for related compounds, it can be hypothesized that bromochlorophenylacetic acids are likely to exhibit a range of biological activities, including enzyme inhibition and anticancer effects. The specific nature and potency of these activities would be highly dependent on the substitution pattern of the bromine and chlorine atoms on the phenyl ring. For instance, the position of the halogens could influence the molecule's ability to fit into the active site of enzymes like cyclooxygenases or cholinesterases.
Key Signaling Pathways and Mechanisms of Action
Halogenated aromatic compounds, including those structurally related to bromochlorophenylacetic acids, have been shown to exert their biological effects through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
The anticancer activity of halogenated compounds can be attributed to several mechanisms, including the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).
References
- 1. Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Bromo- vs. Chloro- Phenylacetic Acid Reactivity in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of halogen substituent on a phenylacetic acid scaffold is a critical decision that significantly impacts synthetic strategy and efficiency. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-phenylacetic acids in key organic transformations, supported by experimental data and detailed protocols to inform rational substrate selection in pharmaceutical and chemical research.
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in organic synthesis, primarily driven by the difference in carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave during rate-determining steps of many reactions. This fundamental difference manifests in faster reaction kinetics and often leads to higher yields under milder conditions for bromo-substituted compounds.
This guide will focus on two classes of reactions paramount in drug development and medicinal chemistry: Palladium-catalyzed cross-coupling reactions, exemplified by the Suzuki-Miyaura coupling, and nucleophilic substitution reactions.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity in Suzuki-Miyaura cross-coupling, using data from a study on the selective coupling of bromochlorobenzene as a proxy to illustrate the pronounced difference in reactivity.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Yield (%) | Reference Reaction Time |
| Suzuki-Miyaura Coupling | 4-Bromophenylacetic Acid | Phenylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | >95% | 2 hours |
| Suzuki-Miyaura Coupling | 4-Chlorophenylacetic Acid | Phenylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | <5% (under identical conditions) | 2 hours |
| Nucleophilic Substitution | Methyl 4-bromophenylacetate | Ammonia | N/A | Higher Rate | General Principle |
| Nucleophilic Substitution | Methyl 4-chlorophenylacetate | Ammonia | N/A | Lower Rate | General Principle |
Note: The Suzuki-Miyaura coupling data is extrapolated from a study on the selective coupling of 1-bromo-4-(chloromethyl)benzene, which demonstrates the high chemoselectivity for the C-Br bond over the C-Cl bond under specific catalytic conditions.[1] This serves as a strong indicator of the superior reactivity of the bromo-substituent.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of 4-Bromophenylacetic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted phenylacetic acid with an arylboronic acid.
Materials:
-
4-Bromophenylacetic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid, the arylboronic acid, palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Nucleophilic Acyl Substitution: Amidation of Methyl 4-Halophenylacetate
This protocol outlines a general procedure for the amidation of a methyl ester of a halo-substituted phenylacetic acid. The reactivity difference between the bromo- and chloro-derivatives will primarily be observed in the reaction rate.
Materials:
-
Methyl 4-bromophenylacetate or Methyl 4-chlorophenylacetate (1.0 mmol)
-
7 N Ammonia in Methanol (5.0 mL, excess)
-
Pressure-rated reaction vessel or sealed tube
Procedure:
-
In a pressure-rated reaction vessel, dissolve the methyl 4-halophenylacetate in the methanolic ammonia solution.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 50-70 °C. The reaction with the bromo-derivative is expected to proceed faster. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between a bromo- or chloro-substituent on a phenylacetic acid derivative has significant practical implications for chemical synthesis. Bromo-substituted phenylacetic acids are demonstrably more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and are expected to exhibit faster kinetics in nucleophilic substitution reactions. This increased reactivity allows for the use of milder reaction conditions and can lead to higher product yields in shorter reaction times.
While chloro-substituted analogues are often more cost-effective and readily available starting materials, their lower reactivity necessitates more forcing conditions, specialized and often more expensive catalyst systems, and may result in lower overall process efficiency. For researchers and professionals in drug development, the superior reactivity of bromo-phenylacetic acid derivatives often makes them the preferred choice for the rapid synthesis of target molecules and the construction of compound libraries, where reaction reliability and efficiency are paramount. However, for large-scale manufacturing, the economic advantages of chloro-substituted starting materials may warrant the investment in process optimization to overcome their inherent lower reactivity.
References
Lack of Publicly Available Data on 3-Bromo-2-chlorophenylacetic Acid Derivatives as Enzyme Inhibitors
Extensive searches of scientific literature and databases did not yield specific studies on the efficacy of "3-Bromo-2-chlorophenylacetic acid" derivatives as enzyme inhibitors. While the parent compound is recognized as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and analgesic drugs, there is a notable absence of published research detailing the synthesis and enzymatic inhibition activity of its derivatives.
Therefore, this guide will focus on a key enzyme implicated in inflammation, cytosolic phospholipase A2 alpha (cPLA2α), a likely target for novel anti-inflammatory agents derived from scaffolds such as halogenated phenylacetic acids. This guide will provide a comparative overview of known cPLA2α inhibitors, detailed experimental protocols for assessing enzyme inhibition, and a visualization of the cPLA2α signaling pathway to serve as a valuable resource for researchers in this field.
Comparison of Known Cytosolic Phospholipase A2α (cPLA2α) Inhibitors
Cytosolic phospholipase A2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids.[1][2][3] Inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases.[4] Below is a comparison of some known cPLA2α inhibitors from different chemical classes.
| Compound Class | Example Inhibitor | Target Enzyme | IC50 (µM) | Cell-Based Assay | Reference |
| Thiazolyl Ketones | AVX420 | Human recombinant cPLA2α | 0.09 | Inhibition of arachidonic acid release in synoviocytes | [5] |
| Pyrrolidine-based | Pyrrophenone | Human recombinant cPLA2α | 0.024 | Inhibition of arachidonic acid release in THP-1 cells | [6] |
| Indole Derivatives | Efipladib | Human recombinant cPLA2α | Data not specified in abstract, described as potent | Multiple cell-based and in vivo models | [7] |
| Trifluoromethyl Ketones | Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA2α | Potency is orders of magnitude less than pyrrophenone | Standard cPLA2α inhibitor | [6] |
Experimental Protocols
In Vitro Inhibition Assay for cPLA2α
This protocol is based on the measurement of arachidonic acid release from radiolabeled phospholipid vesicles.
Materials:
-
Human recombinant cPLA2α
-
1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine ([14C]AA-PC)
-
L-α-phosphatidylcholine
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
CaCl2
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Test compounds (potential inhibitors)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare mixed micelles of [14C]AA-PC and Triton X-100 in a buffer.
-
Enzyme Preparation: Dilute the human recombinant cPLA2α in an appropriate assay buffer containing CaCl2, DTT, and BSA.
-
Inhibition Assay:
-
In a reaction tube, add the assay buffer, the test compound at various concentrations (or vehicle control), and the enzyme solution.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the mixed micelle substrate.
-
Incubate for a specific duration (e.g., 10-30 minutes) with gentle agitation.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
-
Extraction of Released Arachidonic Acid:
-
Add water and heptane to the reaction mixture to separate the organic and aqueous phases.
-
Vortex and centrifuge to facilitate phase separation.
-
The released [14C]arachidonic acid will partition into the upper organic phase.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
cPLA2α-Mediated Inflammatory Signaling Pathway
The following diagram illustrates the central role of cPLA2α in the inflammatory signaling cascade, leading to the production of prostaglandins and leukotrienes.
Caption: cPLA2α Inflammatory Signaling Pathway
Experimental Workflow for Screening cPLA2α Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of novel cPLA2α inhibitors.
Caption: cPLA2α Inhibitor Discovery Workflow
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Novel Anti-Inflammatory Agents Derived from 3-Bromo-2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two novel compounds, designated Compound A (2-(3-bromo-2-chlorophenyl)-N-methylacetamide) and Compound B (methyl 2-(3-bromo-2-chlorophenyl)acetate) , both derived from 3-bromo-2-chlorophenylacetic acid. The following sections detail their anti-inflammatory properties, cytotoxicity, and proposed mechanism of action, supported by experimental data. This objective analysis is intended to inform further research and development efforts in the pursuit of new therapeutic agents.
Compound Performance: Quantitative Data Summary
The in vitro efficacy of Compound A and Compound B was evaluated against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following tables summarize the key quantitative data obtained from various assays.
Table 1: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound A | 15.8 | 0.5 | 31.6 |
| Compound B | 25.2 | 2.1 | 12.0 |
| Diclofenac | 5.1 | 0.8 | 6.4 |
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound (at 10 µM) | Nitric Oxide (NO) Production Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) |
| Compound A | 78.5% | 65.2% | 72.8% |
| Compound B | 55.3% | 42.1% | 58.4% |
| Diclofenac | 45.8% | 38.5% | 42.3% |
Table 3: Cell Viability Assay in RAW 264.7 Macrophages
| Compound | CC50 (µM) |
| Compound A | > 100 |
| Compound B | > 100 |
| Diclofenac | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of the test compounds to inhibit the COX-1 and COX-2 enzymes.
-
Principle: A colorimetric inhibitor screening assay was used to measure the peroxidase activity of COX. The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the heme group in the COX enzyme.
-
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme was pre-incubated with various concentrations of the test compounds (Compound A, Compound B, Diclofenac) or vehicle (DMSO) for 15 minutes at 25°C.
-
Arachidonic acid was added to initiate the cyclooxygenase reaction, and the mixture was incubated for an additional 2 minutes.
-
The colorimetric substrate (TMPD) was added, and the absorbance was measured at 590 nm using a microplate reader.
-
The IC50 values were calculated from the concentration-response curves generated using non-linear regression analysis.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of the compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
RAW 264.7 murine macrophage cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Cells were pre-treated with test compounds or vehicle for 1 hour.
-
Inflammation was induced by stimulating the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1]
-
The absorbance was measured at 540 nm.[1] The percentage of NO inhibition was calculated relative to the LPS-stimulated vehicle control.
-
Cytokine (TNF-α and IL-6) Release Assay
This assay measures the effect of the compounds on the production of pro-inflammatory cytokines TNF-α and IL-6.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatants.
-
Procedure:
-
RAW 264.7 cells were seeded and treated with test compounds and LPS as described in the NO production assay (6-hour incubation for TNF-α and 24-hour for IL-6).[1]
-
Cell culture supernatants were collected.[1]
-
Commercially available ELISA kits for murine TNF-α and IL-6 were used according to the manufacturer's instructions.[1]
-
Briefly, a 96-well plate was coated with a capture antibody, followed by blocking, addition of supernatants and standards, incubation with a detection antibody, and finally addition of an enzyme conjugate and substrate.[1]
-
Absorbance was measured at 450 nm, and cytokine concentrations were determined from the standard curve.[1]
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the test compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Procedure:
-
RAW 264.7 cells were seeded in a 96-well plate.
-
Cells were treated with various concentrations of the test compounds for 24 hours.
-
MTT solution was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance was measured at 570 nm. The CC50 (50% cytotoxic concentration) was calculated.
-
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway Modulation
The data suggests that Compound A and Compound B exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1]
Caption: Proposed inhibition of the NF-κB signaling pathway by Compound A.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates the general workflow used for screening the anti-inflammatory potential of the synthesized compounds.
Caption: General workflow for in vitro anti-inflammatory compound screening.
References
Navigating Cross-Reactivity: A Comparative Guide for Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparison of the cross-reactivity profiles of two major classes of drugs derived from a phenylacetic acid backbone: the antiplatelet agent Clopidogrel, synthesized from an alpha-bromo-2-chlorophenylacetic acid intermediate, and the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. While direct cross-reactivity studies on "3-Bromo-2-chlorophenylacetic acid" are not publicly available, the analysis of its close structural and synthetic relatives offers crucial insights for drug development.
Section 1: Antiplatelet Agents - The Case of Clopidogrel
Clopidogrel is a thienopyridine derivative that functions as a P2Y12 receptor antagonist, preventing platelet aggregation. Allergic reactions to clopidogrel, most commonly skin rashes, occur in approximately 1% of patients and necessitate switching to an alternative antiplatelet agent.[1][2][3] The potential for cross-reactivity with other P2Y12 inhibitors is a significant clinical consideration.
Comparative Data on P2Y12 Inhibitor Cross-Reactivity
The following table summarizes the cross-reactivity observed between clopidogrel and other P2Y12 inhibitors.
| Alternative Agent | Chemical Class | Structural Similarity to Clopidogrel | Observed Cross-Reactivity Rate with Clopidogrel |
| Prasugrel | Thienopyridine | High | Up to 27% of patients with a clopidogrel allergy may experience a similar reaction.[3] |
| Ticlopidine | Thienopyridine | High | In patients with clopidogrel allergy, 27% had similar reactions to ticlopidine. Conversely, 37% of patients with a ticlopidine allergy also reacted to clopidogrel.[4] |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Low | Cross-reactivity is considered low due to structural dissimilarity, though cases have been reported, possibly due to a shared mechanism of action rather than immunological recognition.[4][5] |
| Cilostazol | Quinolinone derivative | None (Different mechanism of action - PDE3 inhibitor) | Cross-reactivity is not expected.[4] |
Experimental Protocols for Assessing Antiplatelet Drug Hypersensitivity
The gold standard for diagnosing hypersensitivity and assessing cross-reactivity is a graded drug challenge or desensitization protocol under medical supervision.
Graded Drug Challenge Protocol (Illustrative Example):
-
Inclusion Criteria: Patients with a history of a non-life-threatening rash to clopidogrel.
-
Exclusion Criteria: Patients with a history of anaphylaxis, severe cutaneous adverse reactions (SCARs), or other life-threatening reactions.
-
Procedure:
-
The alternative drug (e.g., ticagrelor) is administered in gradually increasing doses over several hours.
-
A typical protocol might start with 10% of the therapeutic dose, followed by 25%, 50%, and finally the full therapeutic dose, with observation periods between each step.
-
Vital signs and any cutaneous reactions are closely monitored throughout the process.
-
-
Endpoint: Successful administration of the full therapeutic dose without any adverse reaction indicates tolerance. The emergence of a reaction at any step indicates cross-reactivity.
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of P2Y12 inhibitors.
Section 2: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - The Case of Diclofenac
Diclofenac is a widely used NSAID belonging to the phenylacetic acid class.[6] NSAID hypersensitivity reactions are common and can be broadly categorized into those that are cross-reactive (non-allergic) and those that are selective for a single NSAID (allergic).[7] Cross-reactive hypersensitivity is primarily due to the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[7][8]
Comparative Data on NSAID Cross-Reactivity
The cross-reactivity of NSAIDs is largely predicted by their chemical structure and their selectivity for COX-1 versus COX-2 inhibition.
| NSAID Class | Representative Drug | Potential for Cross-Reactivity with Diclofenac | Mechanism |
| Propionic Acid Derivatives | Ibuprofen, Naproxen | High | Both are potent non-selective COX inhibitors.[9] |
| Salicylic Acid Derivatives | Aspirin | High | Potent, irreversible COX-1 inhibitor.[9] |
| Oxicam Derivatives | Meloxicam, Piroxicam | Moderate to Low | Preferential COX-2 inhibitors, but can inhibit COX-1 at higher doses.[9] |
| Selective COX-2 Inhibitors | Celecoxib, Etoricoxib | Very Low | Highly selective for COX-2, with minimal COX-1 inhibition at therapeutic doses. Generally considered safe alternatives.[7][10] |
| Para-aminophenol Derivatives | Acetaminophen (Paracetamol) | Low | Weak COX inhibitor, generally well-tolerated, though reactions can occur at high doses (≥1000 mg).[7] |
Experimental Protocols for Assessing NSAID Hypersensitivity
Patch Testing for Delayed Hypersensitivity Reactions:
-
Application: The suspected NSAIDs (e.g., diclofenac, ibuprofen) and alternatives are prepared in appropriate vehicles (e.g., petrolatum) at non-irritating concentrations. These are applied to the patient's back using Finn Chambers.
-
Reading: The patches are removed after 48 hours. The skin is evaluated for reactions (e.g., erythema, papules, vesicles) at 48 hours and again at 72 or 96 hours.
-
Interpretation: A positive reaction at the site of a specific NSAID application suggests a T-cell-mediated allergy. This method is useful for identifying the causative agent in delayed reactions.
Oral Provocation Test (OPT):
The OPT remains the gold standard for diagnosing NSAID hypersensitivity and confirming tolerance to an alternative.[8]
-
Setting: Performed in a clinical setting with emergency equipment available.
-
Procedure: A single-blind, placebo-controlled protocol is often used. The patient receives a placebo, followed by increasing doses of the test NSAID over several hours to days.
-
Monitoring: The patient is monitored for the development of cutaneous (urticaria, angioedema) or respiratory (rhinorrhea, bronchospasm) symptoms.
-
Outcome: The absence of symptoms after the final, cumulative therapeutic dose confirms tolerance.
NSAID Mechanism of Action and Cross-Reactivity
The following diagram illustrates the workflow for assessing NSAID cross-reactivity.
Conclusion
While data on "this compound" itself is scarce, the extensive research on its derivatives, clopidogrel and diclofenac, provides a robust framework for understanding and predicting cross-reactivity. For antiplatelet agents, structural similarity is a key predictor of immunological cross-reactivity, with structurally distinct alternatives offering safer options. For NSAIDs, the primary mechanism of cross-reactivity is pharmacological (COX-1 inhibition), making selective COX-2 inhibitors a generally safe alternative for hypersensitive patients. The experimental protocols and logical workflows outlined in this guide serve as a valuable resource for researchers and clinicians in the development and safe administration of phenylacetic acid-based therapeutics.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Allergic reactions to clopidogrel and cross-reactivity to other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the best alternative for dual antiplatelet therapy for a patient with a clopidogrel allergy? [inpharmd.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Hypersensitivity reactions to nonsteroidal anti-inflammatory drugs: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NSAID hypersensitivity – recommendations for diagnostic work up and patient management - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Bromo-2-chlorophenylacetic Acid: A Chemical Intermediate Awaiting a Biological Target
For researchers, scientists, and drug development professionals, understanding the functional role of a chemical compound is paramount. While the request was to benchmark 3-Bromo-2-chlorophenylacetic acid against known inhibitors, a comprehensive review of available scientific literature and chemical databases reveals that this compound is primarily utilized as a chemical intermediate in organic synthesis, rather than a direct biological inhibitor with a known target.
Currently, there is no specific, publicly available evidence to suggest that this compound acts as an inhibitor of a particular enzyme or receptor. Its principal application lies in its role as a building block for creating more complex molecules, most notably in the synthesis of pharmaceuticals such as the antiplatelet drug, Clopidogrel.[1][2] This distinction is crucial, as a meaningful benchmark against other inhibitors requires a common biological target for comparison, which is absent for this compound itself.
While some literature broadly mentions that compounds of this class are used in biochemical research for enzyme inhibition and receptor binding studies, specific inhibitory activities for this compound are not documented.[3] Its value in the scientific community is derived from its chemical reactivity, which allows for its incorporation into larger, biologically active molecules.
Potential for Discovery
The lack of a known biological target for this compound does not preclude the possibility of it possessing undiscovered biological activity. Researchers interested in exploring its potential as an inhibitor would first need to conduct extensive screening against a wide range of biological targets. Should a specific inhibitory activity be identified, the following experimental workflow could be employed to characterize and benchmark it against other known inhibitors of that same target.
Hypothetical Experimental Workflow for Characterizing a Novel Inhibitor
The following diagram outlines a general workflow for identifying the target of a novel compound and subsequently benchmarking its inhibitory activity.
Figure 1. A generalized workflow for identifying a biological target for a novel compound and subsequent benchmarking against known inhibitors.
Data Presentation for a Future Comparison
Should a biological target for this compound be identified, the following table structure would be appropriate for summarizing and comparing its inhibitory activity against other compounds.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | [To be determined] | [e.g., Enzymatic, Binding] | [Experimental Value] | [Experimental Value] | [Future Publication] |
| Known Inhibitor 1 | [Identified Target] | [e.g., Enzymatic, Binding] | [Value] | [Value] | [Citation] |
| Known Inhibitor 2 | [Identified Target] | [e.g., Enzymatic, Binding] | [Value] | [Value] | [Citation] |
| Known Inhibitor 3 | [Identified Target] | [e.g., Enzymatic, Binding] | [Value] | [Value] | [Citation] |
Detailed Experimental Protocols
Once a target is identified, detailed experimental protocols would be essential for reproducible research. These would include:
-
Enzyme Inhibition Assay: A detailed description of the assay conditions, including buffer composition, substrate and enzyme concentrations, incubation times, and detection methods.
-
Binding Affinity Assay: Protocols for techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding kinetics and affinity.
-
Cell-Based Assays: Methods for assessing the compound's activity in a cellular context, including cell lines used, treatment conditions, and endpoint measurements.
References
A Comparative Review of the Biological Effects of Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylacetic acids represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their anti-inflammatory, anticancer, and antimicrobial effects, supported by quantitative data and detailed experimental protocols. The structure-activity relationships are explored to inform future drug design and development.
Anti-inflammatory Activity
Substituted phenylacetic acids are well-known for their anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro and in vivo anti-inflammatory activities of various substituted phenylacetic acid derivatives.
| Compound | Substitution Pattern | Assay | IC50 / Inhibition % | Reference Compound | IC50 of Reference |
| 2-Amino-3-benzoylphenylacetic acid (Amfenac) | 2-NH2, 3-COPh | Prostaglandin Synthetase Inhibition | Potent Inhibition | Indomethacin | - |
| 5-Fluoro-3-biphenylylacetic acid | 5-F, 3-Ph | Carrageenan-induced Paw Edema | High Activity | - | - |
| Tolfenamic Acid | - | Prostaglandin Synthetase Inhibition | 0.64 µM | Indomethacin | 0.76 µM |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.[1][2][3][4][5]
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.
-
2. Prostaglandin Synthetase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the COX enzyme, which converts arachidonic acid to prostaglandins.[6][7][8][9]
-
Enzyme Source: Ram seminal vesicle microsomes are a common source of prostaglandin synthase.
-
Procedure:
-
The reaction mixture contains the enzyme preparation, a buffer (e.g., Tris-HCl), a cofactor (e.g., glutathione), and the test compound at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
After incubation at a specific temperature (e.g., 37°C) for a set time, the reaction is terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined.
-
Signaling Pathway
The primary mechanism of anti-inflammatory action for most nonsteroidal anti-inflammatory drugs (NSAIDs), including many substituted phenylacetic acids, is the inhibition of the cyclooxygenase (COX) pathway.
Caption: Inhibition of the COX pathway by substituted phenylacetic acids.
Anticancer Activity
Several substituted phenylacetic acid derivatives, particularly phenylacetamides, have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following table presents the in vitro anticancer activity of various substituted phenylacetamide derivatives.
| Compound | Substitution Pattern | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | 4-F on phenyl; m-NO2 on N-phenyl | PC3 (Prostate) | MTS | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | 4-F on phenyl; p-NO2 on N-phenyl | PC3 (Prostate) | MTS | 80 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | 4-F on phenyl; p-NO2 on N-phenyl | MCF-7 (Breast) | MTS | 100 | Imatinib | 98 |
| Phenylacetamide Derivative 3d | - | MDA-MB-468 (Breast) | MTT | 0.6 ± 0.08 | Doxorubicin | - |
| Phenylacetamide Derivative 3d | - | PC-12 (Pheochromocytoma) | MTT | 0.6 ± 0.08 | Doxorubicin | - |
| Phenylacetamide Derivative 3c | - | MCF-7 (Breast) | MTT | 0.7 ± 0.08 | Doxorubicin | - |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(o-chlorophenyl)acetamide | o-Cl on phenyl | SKNMC (Neuroblastoma) | MTT | 4.5 ± 0.035 | Doxorubicin | - |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(m-methoxyphenyl)acetamide | m-OCH3 on phenyl | HT-29 (Colon) | MTT | 3.1 ± 0.030 | Doxorubicin | - |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(m-fluorophenyl)acetamide | m-F on phenyl | PC3 (Prostate) | MTT | 12.6 ± 0.302 | Doxorubicin | - |
| Phenoxyacetamide Derivative I | - | HepG2 (Liver) | MTT | 1.43 | 5-Fluorouracil | 5.32 |
| Phenoxyacetamide Derivative II | - | HepG2 (Liver) | MTT | 6.52 | 5-Fluorouracil | 5.32 |
Experimental Protocols
1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
-
Materials: Cancer cell lines, culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
-
Signaling Pathways
Phenylacetamide derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15]
Caption: Apoptosis induction by phenylacetamide derivatives.
Antimicrobial Activity
Substituted phenylacetic acids have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some phenylacetic acid derivatives against various microbial strains.
| Compound | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC of Reference (µg/mL) |
| Hydrazide-hydrazone of Phenylacetic Acid (Compound 9) | - | Staphylococcus aureus | 0.55–55.50 x 10⁻² (mmol/mL) | - | - |
| Hydrazide-hydrazone of Phenylacetic Acid (Compound 6) | - | Staphylococcus aureus | 2.28–136.54 (mmol/mL) | - | - |
| Phenylacetic acid derivative from Accc18 | - | Various bacteria and fungi | Moderate Activity | - | - |
| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Various | Various bacteria and fungi | 32-1024 | - | - |
| Usnic acid derivative (Compound 9) | - | Various bacteria | 0.55–55.50 x 10⁻² (mmol/mL) | - | - |
| Usnic acid derivative (Compound 6) | - | Various bacteria | 2.28–136.54 (mmol/mL) | - | - |
| Phenylacetic acid | - | Candida albicans | 7.8125 | - | - |
| Phenylacetic acid | - | Staphylococcus aureus | 3.90 | - | - |
Experimental Protocols
1. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, microbial inoculum, and the test compound.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. benchchem.com [benchchem.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. inotiv.com [inotiv.com]
- 6. benchchem.com [benchchem.com]
- 7. "A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA" by Patricia Scott [digitalcommons.longwood.edu]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 16. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
Safety Operating Guide
Safe Disposal of 3-Bromo-2-chlorophenylacetic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Bromo-2-chlorophenylacetic acid, a compound that requires careful management due to its hazardous properties.
Hazard Profile and Safety Precautions
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] Before handling this chemical, it is crucial to be familiar with its hazard profile and to implement all necessary safety measures.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Corrosive to Metals | May be corrosive to metals.[1] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.
-
Clothing: Protective clothing to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Place excess or unwanted this compound into a designated, properly labeled, and suitable container for waste disposal.[1]
-
Ensure the container is resistant to corrosion.
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
2. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[1]
-
Use an inert material to sweep or vacuum up the spilled solid and place it into a suitable container for disposal.[4]
-
Do not allow the material to enter drains or waterways.[2][3]
3. Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, paper towels, or broken glassware, must also be disposed of as hazardous waste.
-
Place these materials in the same designated hazardous waste container.
-
Contaminated clothing should be removed immediately and washed thoroughly before reuse.[1][3]
4. Final Disposal:
-
The disposal of the chemical waste must be handled by an approved and licensed waste disposal company.[3]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Follow all institutional and regulatory guidelines for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-2-chlorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-chlorophenylacetic acid (CAS No. 29270-30-2), a corrosive solid that requires stringent safety protocols to prevent severe skin burns and eye damage. Adherence to these procedures is paramount for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage[1][2]. It may also cause respiratory irritation[3][4][5]. Therefore, a comprehensive PPE strategy is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles to offer full facial protection against splashes[6][7]. All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166[1]. |
| Skin/Body | Chemical-Resistant Gloves and Lab Coat | Nitrile or butyl rubber gloves are recommended for handling acids[6]. A long-sleeved, knee-length lab coat is required to protect against skin contact[8]. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator with a particulate filter conforming to EN 143 is necessary if exposure limits are exceeded or if irritation occurs[1]. Use in a well-ventilated area, preferably under a chemical fume hood, is mandatory[2][4]. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure risk. Always use this chemical within a certified chemical fume hood.
Operational Plan:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation[1][3].
-
Handling: Avoid all personal contact, including inhalation[9]. Do not breathe dust or fumes[2][9]. Wash hands thoroughly after handling[1][3][4].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container[1][2][3][4]. Keep in a designated corrosives area[1][2].
Emergency and First-Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with soap and plenty of water. Call a physician immediately[1][2]. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately[1][2]. |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance[1][2]. |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.
Waste Management:
-
Dispose of contents and container to an approved waste disposal plant[1][3][4].
-
Do not allow the product to enter drains, other waterways, or soil[4].
-
Contaminated packaging should be treated as the product itself.
Workflow for Handling this compound
The following diagram outlines the necessary steps for safely handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29270-30-2 Name: alpha-Bromo-2-chlorophenylacetic Acid [xixisys.com]
- 6. leelinework.com [leelinework.com]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
